2-hydroxy-N-(3-phenylpropyl)benzamide
Description
The exact mass of the compound 2-hydroxy-N-(3-phenylpropyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-hydroxy-N-(3-phenylpropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-(3-phenylpropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)16(19)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGDIICSZWHCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153810-66-3 | |
| Record name | 2-Hydroxy-N-(3-phenylpropyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153810663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-N-(3-PHENYLPROPYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RXY7JL5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-(3-phenylpropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-hydroxy-N-(3-phenylpropyl)benzamide. In the landscape of drug discovery and development, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document is structured to provide not only the available data for 2-hydroxy-N-(3-phenylpropyl)benzamide but also to offer detailed, field-proven methodologies for the experimental determination of these critical parameters.
Compound Identification and Structure
2-Hydroxy-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzoyl ring and a 3-phenylpropyl substituent on the amide nitrogen.
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-N-(3-phenylpropyl)benzamide | - |
| CAS Number | 153810-66-3 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | [2] |
| Molecular Weight | 255.31 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2O | [2] |
| InChI Key | NCGDIICSZWHCQX-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties: Data and Experimental Determination
A comprehensive physicochemical profile is crucial for predicting a compound's behavior in biological systems. Below is a summary of the available data for 2-hydroxy-N-(3-phenylpropyl)benzamide, supplemented with detailed protocols for the experimental determination of key parameters.
| Property | Experimental Value | Predicted Value | Notes |
| Melting Point | Not Available | Not Available | The melting point for the parent compound, benzamide, is 127-130 °C.[3] |
| Boiling Point | Not Available | Not Available | - |
| Aqueous Solubility | Not Available | LogSW: -3.86[4] | Benzamide derivatives are often poorly soluble in water.[5] |
| pKa | Not Available | Not Available | The phenolic hydroxyl group is expected to be weakly acidic, while the amide proton is very weakly acidic. |
| LogP | Not Available | 3.95[4] | This value suggests significant lipophilicity. |
Thermal Properties: Melting Point
The melting point is a fundamental indicator of a compound's purity and thermal stability. For crystalline solids, a sharp melting point range is indicative of high purity.
This method is a straightforward and widely used technique for determining the melting point of a solid.
Methodology:
-
Sample Preparation: Ensure the sample of 2-hydroxy-N-(3-phenylpropyl)benzamide is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Causality Behind Experimental Choices:
-
A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination.
-
Using a finely powdered sample ensures uniform heat distribution.
Aqueous Solubility
Aqueous solubility is a critical parameter that directly impacts a drug's absorption and bioavailability. Poor aqueous solubility is a common challenge in drug development.[5]
The shake-flask method is the gold standard for determining aqueous solubility due to its direct measurement of the equilibrium concentration.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-hydroxy-N-(3-phenylpropyl)benzamide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation or filtration using a low-binding filter (e.g., PVDF) is necessary to separate the solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units of mg/mL or µg/mL.
Trustworthiness of the Protocol:
-
The use of an excess of the solid ensures that the resulting solution is saturated.
-
Confirming that the measured solubility does not change with a longer equilibration time validates that equilibrium has been reached.
Caption: Workflow for the shake-flask solubility determination method.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly influences a compound's solubility, permeability, and receptor binding.[7] For 2-hydroxy-N-(3-phenylpropyl)benzamide, the phenolic hydroxyl group is the most likely ionizable group in the physiologically relevant pH range.
Potentiometric titration is a classic and reliable method for pKa determination, particularly for compounds with sufficient solubility in the titration medium.[8]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-hydroxy-N-(3-phenylpropyl)benzamide in a suitable co-solvent system (e.g., methanol-water mixture) if aqueous solubility is low.[7][9]
-
Titration Setup: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide. Immerse a calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.
Expertise & Experience:
-
The choice of co-solvent is critical. It must be able to dissolve the compound without significantly altering the pKa. Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be used to estimate the aqueous pKa from measurements in different co-solvent ratios.[9]
-
For very poorly soluble compounds, HPLC-based methods can be an effective alternative.[10][11]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability.
RP-HPLC provides a rapid and resource-sparing alternative to the traditional shake-flask method for LogP determination, and it is particularly suitable for compounds with low aqueous solubility.[12][13][14]
Methodology:
-
Standard Selection: Choose a series of reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic System: Utilize a C18 reverse-phase HPLC column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Retention Time Measurement: Inject the test compound and the reference standards individually into the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) of the reference standards against their known LogP values. A linear regression of this plot yields a calibration curve.
-
LogP Determination: Determine the log k of 2-hydroxy-N-(3-phenylpropyl)benzamide and use the calibration curve to interpolate its LogP value.
Authoritative Grounding:
-
This method is widely accepted and recommended by regulatory bodies for the determination of lipophilicity.[14] The underlying principle is that the retention of a compound on a non-polar stationary phase is proportional to its lipophilicity.
Caption: Workflow for LogP determination using the RP-HPLC method.
Conclusion
While experimentally determined physicochemical data for 2-hydroxy-N-(3-phenylpropyl)benzamide is limited in the public domain, this guide provides a robust framework for its comprehensive characterization. The detailed protocols for determining key properties such as melting point, aqueous solubility, pKa, and LogP are based on established, reliable methodologies. Accurate and reproducible data for these parameters are indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, for the successful development of new therapeutic agents.
References
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple - Ingenta Connect. Available at: [Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. Available at: [Link]
-
Determination of pKa Values by Liquid Chromatography - LCGC North America. Available at: [Link]
-
Results of benzamide solubility measurements and computations. All... - ResearchGate. Available at: [Link]
-
Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF - ResearchGate. Available at: [Link]
-
pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa. Available at: [Link]
-
N-(2-hydroxy-1-phenylpropyl)benzamide|88122-92-3 - MOLBASE Encyclopedia. Available at: [Link]
Sources
- 1. 2-hydroxy-N-(3-phenylpropyl)benzamide - [sigmaaldrich.com]
- 2. 2-Hydroxy-N-(3-phenylpropyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. You are being redirected... [hit2lead.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Pharmacophore Modeling of 2-hydroxy-N-(3-phenylpropyl)benzamide (JJ3297): A Host-Directed Antiviral Strategy
Executive Summary
The emergence of drug-resistant influenza strains has necessitated a paradigm shift in antiviral drug development, moving away from direct viral enzyme inhibitors (e.g., neuraminidase inhibitors) toward host-directed therapies. The compound 2-hydroxy-N-(3-phenylpropyl)benzamide , designated in the literature as JJ3297 (CAS: 153810-66-3), represents a critical breakthrough in this space[1]. Derived from the chemical modification of early high-throughput screening hit NSC125044, JJ3297 functions as a potent antagonist of the influenza A virus non-structural protein 1 (NS1)[2].
Unlike traditional antivirals that directly stall viral machinery, JJ3297 operates by disarming the virus's primary immune evasion tool, thereby restoring the host's innate Type I Interferon (IFN) response[3]. This whitepaper provides an in-depth technical analysis of the JJ3297 pharmacophore, the causality behind its RNase L-dependent mechanism of action, and the self-validating experimental frameworks required to evaluate such host-directed therapeutics.
Structural Deconstruction: The JJ3297 Pharmacophore
The NS1 protein facilitates viral evasion primarily by binding to host factors like the cleavage and polyadenylation specificity factor 30 (CPSF30) or by sequestering double-stranded RNA via its RNA-binding domain (RBD)[4]. The structure of 2-hydroxy-N-(3-phenylpropyl)benzamide is highly optimized to disrupt these interactions.
The molecule can be deconstructed into three core pharmacophore features:
-
The Salicylamide Head Group (2-hydroxybenzamide): Acts as the primary anchor. The hydroxyl group serves as a potent hydrogen bond donor, while the amide carbonyl acts as an acceptor. These features are critical for interacting with the polar residues at the edge of the NS1 hydrophobic pocket (e.g., Gly184, Asn188)[4].
-
The Aliphatic Linker (Propyl chain): Provides the necessary conformational flexibility. Rather than contributing significant binding energy, this spacer ensures the terminal hydrophobic group can reach deep into the binding cleft without steric hindrance.
-
The Phenyl Tail: A highly lipophilic aromatic ring that engages in Pi-Pi stacking or deep van der Waals interactions with the hydrophobic floor of the NS1 pocket (e.g., Trp187, Ile119)[4].
Table 1: Pharmacophore Feature Mapping of JJ3297
| Feature Type | Chemical Moiety | Putative Interaction Target (NS1 Pocket) | Energetic Contribution |
| H-Bond Donor | Salicylamide -OH | Backbone carbonyl of Gly184 | High |
| H-Bond Acceptor | Amide -C=O | Sidechain amide of Asn188 | Moderate |
| Hydrophobic (Aromatic) | Salicylamide Ring | Trp187 (Pi-Pi stacking) | High |
| Hydrophobic (Aliphatic) | Propyl Linker | Ile119 (Van der Waals spacer) | Low |
| Hydrophobic (Aromatic) | Phenyl Tail | Hydrophobic pocket floor | High |
Mechanistic Causality: The RNase L-Dependent Antiviral State
To understand why JJ3297 is evaluated using specific virological assays, one must understand its indirect mechanism of action. NS1 normally suppresses the production of IFN-β mRNA[3]. By antagonizing NS1, JJ3297 rescues IFN-β transcription.
However, IFN-β itself is not directly virucidal; it is a paracrine signaling molecule. Once secreted, it binds to receptors on neighboring uninfected cells, activating the JAK-STAT pathway and upregulating Interferon-Stimulated Genes (ISGs). One critical ISG is 2'-5'-oligoadenylate synthetase (OAS), which synthesizes activators for RNase L . When the virus attempts to infect these primed neighboring cells, RNase L is activated and indiscriminately cleaves viral RNA, halting the spread[3].
Because this mechanism relies on the time-dependent secretion of IFN-β to protect neighboring cells, JJ3297 is highly effective in a multi-cycle infection (where the virus spreads slowly from cell to cell) but shows negligible efficacy in a single-cycle infection (where all cells are infected simultaneously at a high viral load, outpacing the paracrine IFN response)[3].
Mechanism of JJ3297-mediated NS1 antagonism and RNase L-dependent viral clearance.
Computational Workflow: E-Pharmacophore Modeling
To discover novel analogs or structurally diverse NS1 inhibitors, researchers utilize Energy-optimized Pharmacophore (E-Pharmacophore) modeling[4]. This protocol maps the energetic contributions of JJ3297 into a 3D search query.
Protocol: E-Pharmacophore Generation for NS1 Antagonists
-
Step 1: Target Preparation. Retrieve the crystal structure of the Influenza A NS1 effector domain (e.g., PDB ID: 2RHK). Causality: Preparing the protein at physiological pH (7.4) ensures proper protonation states of critical binding residues like His and Arg, which dictate hydrogen bonding networks.
-
Step 2: Ligand Preparation. Generate 3D conformers of 2-hydroxy-N-(3-phenylpropyl)benzamide using the OPLS3 force field.
-
Step 3: Molecular Docking. Dock JJ3297 into the NS1 pocket using Glide XP (Extra Precision). Causality: XP scoring heavily penalizes desolvation and steric clashes, ensuring that the resulting pose represents a thermodynamically stable complex rather than a computational artifact.
-
Step 4: Energy Mapping. Extract the Glide XP scoring terms (hydrogen bonding, lipophilic interactions) and map them onto the ligand atoms.
-
Step 5: Feature Assignment. Define the spatial arrangement and tolerance radii for the H-bond donor, H-bond acceptor, and aromatic rings to generate the final 3D pharmacophore model for virtual screening[4].
End-to-end workflow for E-pharmacophore modeling and in vitro validation of JJ3297.
Self-Validating In Vitro Protocol: Multi-Cycle Replication Assay
To empirically validate that JJ3297 functions via host-directed IFN restoration (and not as a direct polymerase inhibitor), the biological assay must contain an internal logical loop. We achieve this by bifurcating the Multiplicity of Infection (MOI).
Protocol: Bifurcated MOI Infection Assay
-
Step 1: Cell Seeding. Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at
cells/well. Causality: MDCK cells are utilized because they are highly permissive to human influenza strains and possess a robust, intact IFN system required to observe JJ3297's efficacy. -
Step 2: Viral Inoculation.
-
Arm A (Single-Cycle): Infect with Influenza A/PR/8/34 at an MOI of 3.0.
-
Arm B (Multi-Cycle): Infect with Influenza A/PR/8/34 at an MOI of 0.01.
-
-
Step 3: Compound Treatment. Add JJ3297 (5 µM) or DMSO vehicle (0.1% v/v) immediately post-adsorption[3].
-
Step 4: Incubation & Kinetics. Incubate at 37°C. Harvest Arm A at 6h. Harvest Arm B at 48h.
-
Step 5: Readout. Quantify viral titer via TCID50. Concurrently, lyse a subset of cells to quantify IFN-β mRNA via RT-qPCR.
-
Step 6: Self-Validation Logic. The system validates the mechanism if:
-
DMSO controls show exponential viral growth in both arms.
-
JJ3297 shows a >1000-fold (3 log) reduction in viral titer in Arm B (multi-cycle)[3].
-
JJ3297 shows negligible reduction in Arm A (single-cycle), proving it cannot stop a cell once directly infected, but rather protects neighboring cells[3].
-
IFN-β mRNA is significantly elevated exclusively in the JJ3297-treated infected cells[3].
-
Quantitative Data Summaries
The following table summarizes the expected in vitro pharmacological profile of JJ3297 based on the self-validating assays described above.
Table 2: In Vitro Antiviral Profile of JJ3297
| Parameter | Value | Assay Condition | Mechanistic Implication |
| IC50 (Viral Replication) | ~0.8 µM | MDCK cells, MOI 0.01 (48h) | High potency in multi-cycle spread[1]. |
| CC50 (Cytotoxicity) | >50 µM | MDCK cells (Cell Viability Assay) | Favorable therapeutic index (>60)[1]. |
| Single-Cycle Efficacy | Negligible | MDCK cells, MOI 3.0 (6h) | Mechanism is strictly host-dependent[3]. |
| IFN-β mRNA Fold Change | >10-fold increase | RT-qPCR (vs. DMSO control) | Successful reversal of NS1 antagonism[3]. |
| RNase L Dependence | Absolute | RNase L Knockout/Knockdown cells | Confirms downstream effector pathway[3]. |
References
- Source: dcchemicals.
- Identification of Potential Inhibitors against the Human Influenza A Virus Targeting the CPSF30 and RNA Binding Domains of the NS1 Protein: An E-Pharmacophore approach.
- Source: nih.
- Source: scholaris.
Sources
- 1. JJ3297|CAS 153810-66-3|DC Chemicals [dcchemicals.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potential Inhibitors against the Human Influenza A Virus Targeting the CPSF30 and RNA Binding Domains of the NS1 Protein: An E-Pharmacophore approach. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
An In-Depth Technical Guide to 2-hydroxy-N-(3-phenylpropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy-N-(3-phenylpropyl)benzamide, a member of the N-substituted benzamide class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogs, offers a robust framework for its synthesis, characterization, and potential biological applications. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, enabling further investigation into this promising chemical entity.
Core Compound Identification
A clear and unambiguous identification of a chemical compound is paramount for reproducible scientific research. This section provides the key identifiers for 2-hydroxy-N-(3-phenylpropyl)benzamide.
| Identifier | Value | Source |
| CAS Number | 153810-66-3 | MilliporeSigma |
| Molecular Formula | C₁₆H₁₇NO₂ | MilliporeSigma[1] |
| Molecular Weight | 255.31 g/mol | MilliporeSigma[1] |
| IUPAC Name | 2-hydroxy-N-(3-phenylpropyl)benzamide | N/A |
| Synonyms | N-(3-phenylpropyl)salicylamide | N/A |
| Chemical Structure | ![]() | N/A |
Physicochemical Properties
While exhaustive experimental data is not available, based on its structure and information from suppliers, the following properties can be described.
| Property | Value/Description | Source |
| Physical Form | Solid | MilliporeSigma[1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | N/A |
| Storage | Store in a cool, dry place. Classified as Combustible Solids (Storage Class 11). | MilliporeSigma[1] |
Synthesis and Purification
The synthesis of N-substituted benzamides is a well-established area of organic chemistry. A logical and efficient synthetic route to 2-hydroxy-N-(3-phenylpropyl)benzamide involves the amidation of a salicylic acid derivative with 3-phenylpropan-1-amine.
Proposed Synthetic Pathway
The most direct and commonly employed method for this type of amide bond formation is the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with an amine.
Sources
A Technical Guide to Determining the Solubility Profile of 2-hydroxy-N-(3-phenylpropyl)benzamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-hydroxy-N-(3-phenylpropyl)benzamide. Given the absence of extensive public-domain data for this specific molecule, this document emphasizes robust experimental design, methodological rigor, and the principles underpinning the accurate measurement of solubility in various organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For 2-hydroxy-N-(3-phenylpropyl)benzamide, a molecule with a benzamide core, understanding its solubility is paramount for process chemistry, formulation development, and ultimately, its bioavailability. This guide will not only outline the "how" but also the "why" behind the methodologies, ensuring a deep and practical understanding.
Physicochemical Profile and Solubility Predictions
Before embarking on experimental work, a theoretical assessment of 2-hydroxy-N-(3-phenylpropyl)benzamide's structure can provide valuable insights into its likely solubility behavior.
Table 1: Physicochemical Properties of 2-hydroxy-N-(3-phenylpropyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | |
| Molecular Weight | 255.31 g/mol | |
| Appearance | Solid | |
| InChI Key | NCGDIICSZWHCQX-UHFFFAOYSA-N |
The structure of 2-hydroxy-N-(3-phenylpropyl)benzamide incorporates both polar and non-polar functionalities. The hydroxyl (-OH) and amide (-CONH-) groups are capable of hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the two phenyl rings contribute to its non-polar character, indicating possible solubility in less polar organic solvents. The flexible propyl chain adds to the molecule's conformational complexity.
Based on these features, it is reasonable to predict that 2-hydroxy-N-(3-phenylpropyl)benzamide will exhibit a varied solubility profile, with moderate to good solubility in polar aprotic and some protic solvents, and lower solubility in highly non-polar solvents. However, these are qualitative predictions; precise, quantitative data can only be obtained through empirical measurement.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a crystalline solid is the shake-flask method. This method is straightforward, reliable, and provides thermodynamically relevant data.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents its solubility in that solvent at that specific temperature.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-hydroxy-N-(3-phenylpropyl)benzamide.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Detailed Protocol
-
Preparation:
-
Accurately weigh an amount of 2-hydroxy-N-(3-phenylpropyl)benzamide that is in clear excess of its estimated solubility into a suitable vial (e.g., a 4 mL glass vial with a screw cap).
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 72 hours. It is advisable to test multiple time points initially to confirm that the concentration in the supernatant has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the vials from the incubator and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for most organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in the following section.
-
Determine the concentration of 2-hydroxy-N-(3-phenylpropyl)benzamide in the diluted sample by comparing its response to a standard curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved solute. HPLC-UV is a widely used and reliable technique for this purpose.[1]
Proposed HPLC-UV Method Parameters
The following table provides a starting point for developing an HPLC-UV method for 2-hydroxy-N-(3-phenylpropyl)benzamide. Method optimization will be necessary.
Table 2: Suggested Starting Parameters for HPLC-UV Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A common mobile phase system for reversed-phase chromatography. The formic acid helps to improve peak shape. |
| Gradient | Start with a gradient (e.g., 50-95% Acetonitrile over 10 minutes) | To ensure elution of the compound and any potential impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm | A DAD allows for the determination of the optimal wavelength for quantification post-run. |
Method Validation and Calibration
Before analyzing the solubility samples, it is crucial to establish a calibration curve.
-
Prepare Stock Solution: Accurately weigh a known amount of 2-hydroxy-N-(3-phenylpropyl)benzamide and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.
-
Generate Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot the peak area versus the known concentration of each standard.
-
Linear Regression: Perform a linear regression analysis on the data. A correlation coefficient (r²) of >0.995 is generally considered acceptable for a linear calibration curve.[2]
The concentration of the unknown solubility samples can then be determined by interpolating their peak areas onto this calibration curve.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table 3: Hypothetical Solubility Data for 2-hydroxy-N-(3-phenylpropyl)benzamide at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | < 0.1 | < 0.0004 |
| Toluene | 2.38 | 1.5 | 0.0059 |
| Dichloromethane | 9.08 | 25.8 | 0.101 |
| Acetone | 20.7 | 150.2 | 0.588 |
| Ethanol | 24.5 | 85.6 | 0.335 |
| Acetonitrile | 37.5 | 120.4 | 0.472 |
| Methanol | 32.7 | 98.3 | 0.385 |
| Water | 80.1 | < 0.01 | < 0.00004 |
Note: The data in this table is purely illustrative and must be determined experimentally.
This data can then be used to guide decisions in chemical process development (e.g., selection of crystallization solvents) and formulation design (e.g., selection of excipients for a liquid dosage form).
Advanced Considerations and Predictive Models
While experimental determination is crucial, computational models can aid in solvent screening and understanding solubility trends. Thermodynamic models such as the modified Apelblat equation and the λh equation can be used to represent the temperature dependence of solubility.[3] Furthermore, machine learning and quantitative structure-property relationship (QSPR) models are increasingly being used for solubility prediction.[4][5][6] These models can provide valuable qualitative screening and ranking of solvents, especially in the early stages of development when the active pharmaceutical ingredient (API) is scarce.[3]
Conclusion
References
- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
- Vermeire, F. H., Chung, Y., & Green, W. H.
- Vermeire, F. H., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- BenchChem. (2025). Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide.
- Ali, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Applied Pharmaceutical Science and Research.
- MilliporeSigma. 2-hydroxy-N-(3-phenylpropyl)benzamide.
- Raza, A. R., et al. (2011). 2-Hydroxy-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2435.
- ResearchGate. (2010). 2-Hydroxy-N-(3-nitrophenyl)benzamide.
- ResearchGate. (2015). 2-Hydroxy-N-(3-nitrophenyl)benzamide.
- Djeujo, F. M., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 9883559.
- Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
- Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- Agency for Toxic Substances and Disease Registry (
- BenchChem. (2025). A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals.
Sources
Methodological & Application
Application Note: Synthesis, Mechanistic Rationale, and Characterization of 2-Hydroxy-N-(3-phenylpropyl)benzamide
Executive Summary & Context
The compound 2-hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3)[1] is a versatile small-molecule scaffold belonging to the salicylamide class. Salicylic acid derivatives have garnered significant attention in drug development due to their well-documented anti-inflammatory properties, particularly in the suppression of NF-κB dependent pathways[2]. More recently, this specific compound (designated as Compound A9 in viral studies) was synthesized and evaluated as a novel small-molecule inhibitor of the Influenza Virus Non-Structural Protein 1 (NS1)[3].
By antagonizing NS1, this compound helps prevent the virus from shielding its double-stranded RNA, thereby restoring the host's natural interferon (IFN) antiviral response[4]. This application note details a highly efficient, self-validating synthesis protocol for 2-hydroxy-N-(3-phenylpropyl)benzamide, emphasizing the causality behind reagent selection, reaction conditions, and analytical verification.
Physicochemical Profile
To establish a baseline for analytical validation, the quantitative physical and chemical properties of the target molecule are summarized below.
| Property | Value |
| Compound Name | 2-Hydroxy-N-(3-phenylpropyl)benzamide |
| CAS Number | 153810-66-3[1] |
| Molecular Formula | C₁₆H₁₇NO₂[1] |
| Molecular Weight | 255.31 g/mol [1] |
| Physical Form | White to off-white solid[3] |
| SMILES String | O=C(NCCCC1=CC=CC=C1)C(C=CC=C2)=C2O[1] |
Mechanistic Rationale for Synthesis Strategy
The synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide relies on the direct amidation of salicylic acid with 3-phenylpropylamine[3]. As a Senior Application Scientist, it is critical to understand why specific coupling reagents are chosen over standard acid chloride or thermal amidation methods.
Salicylic acid contains an unprotected phenolic hydroxyl group. To prevent unwanted esterification (O-acylation) and ensure absolute selectivity for amidation (N-acylation), a mild carbodiimide-mediated coupling strategy is employed using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) [4].
-
Selectivity via HOBt: DIC activates the carboxylic acid to form an O-acylisourea intermediate. The addition of HOBt rapidly converts this intermediate into a highly reactive, yet stable, active ester. Because the primary aliphatic amine (3-phenylpropylamine) is significantly more nucleophilic than the phenolic hydroxyl group, the HOBt active ester selectively reacts with the amine, bypassing the need for phenol protecting groups.
-
Solvent Causality (DCM): Dichloromethane (DCM) is utilized as an aprotic, non-polar solvent. It readily dissolves the starting materials and coupling reagents while preventing the hydrolysis of the active ester intermediate[4].
-
Byproduct Management: DIC is specifically chosen over DCC or EDC because its byproduct, diisopropylurea (DIU), is largely insoluble in DCM at room temperature. This allows the bulk of the byproduct to be removed via simple mechanical filtration[4], streamlining the downstream purification process.
Synthesis Workflow Visualization
Workflow for the DIC/HOBt-mediated selective amidation of salicylic acid.
Experimental Methodology: Step-by-Step Protocol
This procedure is adapted from the validated "General Procedure B" established by for the synthesis of Influenza NS1 inhibitors[3],[4].
Reagents Required
-
Salicylic acid (1.0 mmol)
-
3-Phenylpropylamine (1.1 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.1 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
2M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Execution & Causality
-
Reaction Initiation: Dissolve 1.0 mmol of salicylic acid in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar[4].
-
Activation: Add 1.1 equivalents of HOBt and 1.1 equivalents of 3-phenylpropylamine to the stirring solution[4].
-
Coupling: Slowly add 1.0 equivalent of DIC to the mixture[4]. Note: DIC is added last to ensure that the HOBt and amine are present the moment the O-acylisourea intermediate forms, preventing side reactions like N-acylurea rearrangement.
-
Propagation: Allow the reaction mixture to stir continuously at room temperature overnight[3],[4].
-
Primary Purification (Filtration): Upon completion, a white precipitate will be visible. Filter the reaction mixture to remove the insoluble diisopropylurea (DIU) byproduct[4]. Retain the DCM filtrate.
-
Aqueous Workup (Base Wash): Transfer the DCM filtrate to a separatory funnel. Wash with one volume (1×) of saturated NaHCO₃ solution[4].
-
Causality: The basic pH (~8) deprotonates any unreacted salicylic acid (pKa ~3.0) and residual HOBt (pKa ~4.6), converting them into water-soluble sodium salts that partition into the aqueous waste layer.
-
-
Aqueous Workup (Acid Wash): Wash the organic layer with one volume (1×) of 2M HCl[4].
-
Causality: The acidic wash protonates any unreacted 3-phenylpropylamine (pKa ~10.4), forming a water-soluble ammonium chloride salt that is extracted out of the organic phase.
-
-
Drying and Concentration: Collect the organic DCM layer and dry it over anhydrous Na₂SO₄ to remove trace water[4]. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator[4].
-
Yield: The resulting white solid is the pure product. Typical yields for this specific amide bond formation are ≥ 80%[4].
Analytical Validation
To ensure the integrity of the synthesized compound, the product must be validated against established spectral data. The table below summarizes the quantitative ¹H NMR and LCMS benchmarks required to confirm the successful synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide[3].
| Analytical Method | Quantitative Data / Spectral Peaks |
| ¹H NMR (300 MHz, CDCl₃) | δ 12.42 (s, 1H, phenolic OH), 7.44 – 7.17 (m, 6H), 7.12 (d, J = 7.9 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 6.82 (t, J = 7.6 Hz, 1H), 6.29 (s, 1H, amide NH), 3.53 (dd, J = 13.1, 6.4 Hz, 2H), 2.77 (t, J = 7.4 Hz, 2H), 2.02 (p, J = 7.2 Hz, 2H)[3]. |
| LCMS (Mass Spec) | m/z = 256.3 (M+H)⁺[3] |
| LCMS (Retention Time) | tR = 13.90 minutes[3] |
Self-Validation Check: The presence of the highly deshielded singlet at δ 12.42 ppm confirms that the phenolic hydroxyl group remains intact and is participating in intramolecular hydrogen bonding with the newly formed amide carbonyl, proving that N-acylation occurred selectively over O-acylation.
Biological Application Pathway
In the context of virology and drug development, 2-hydroxy-N-(3-phenylpropyl)benzamide serves as a targeted inhibitor. During an Influenza A infection, the virus expresses the NS1 protein, which binds to double-stranded RNA and host proteins (like CPSF30) to block the host's OAS/RNase L antiviral pathway[4]. By introducing this synthesized small molecule, NS1 is antagonized, preventing it from shielding the viral RNA and allowing the host's immune system to clear the infection.
Mechanism of action for the synthesized compound antagonizing Influenza NS1 protein.
References
-
Jablonski, J. J., et al. (2014). "Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1." National Institutes of Health (PMC). URL:[Link]
-
ResearchGate. "Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity." ResearchGate. URL: [Link]
Sources
- 1. 2-Hydroxy-N-(3-phenylpropyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1 - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for the Detection and Quantification of 2-hydroxy-N-(3-phenylpropyl)benzamide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a systematic and scientifically grounded approach to developing a robust, sensitive, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-hydroxy-N-(3-phenylpropyl)benzamide. This compound, a member of the benzamide class, holds potential significance in pharmaceutical research. The narrative follows a logical progression from initial analyte characterization and method screening to in-depth mobile phase optimization and, finally, a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We detail the rationale behind each experimental choice, providing a clear framework for researchers to adapt and implement this method. The final, optimized reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quantitative analysis in drug development and quality control environments.
Analyte Characterization & Chromatographic Strategy
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the molecule's behavior in a chromatographic system and guide the initial selection of columns and mobile phases.[3]
1.1. Physicochemical Properties
2-hydroxy-N-(3-phenylpropyl)benzamide is a moderately non-polar molecule containing both hydrophobic and polar functional groups. Its key structural features and estimated properties are summarized below.
| Property | Value / Structure | Chromatographic Implication |
| Structure | ![]() | The presence of two phenyl rings and an alkyl chain contributes to its hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[4] |
| Molecular Formula | C₁₆H₁₇NO₂ | - |
| Molecular Weight | 255.31 g/mol | - |
| Key Functional Groups | Amide, Hydroxyl, Phenyl | The amide and hydroxyl groups introduce polarity. The amide nitrogen can exhibit basic properties, potentially causing peak tailing on silica-based columns due to interactions with residual silanols.[5] The phenyl groups allow for unique π-π interactions with specific stationary phases.[6] |
| Predicted LogP | ~3.5 - 4.5 | This value indicates significant hydrophobicity, suggesting strong retention on C18 or similar stationary phases. |
| UV Absorbance | Contains chromophores (phenyl rings, amide) | The molecule is expected to be UV-active, enabling detection with a standard Diode Array Detector (DAD) or UV-Vis detector. |
1.2. Rationale for a Reversed-Phase HPLC Approach
Given the analyte's non-polar character, RP-HPLC is the most logical chromatographic mode.[4][7] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.[8]
Materials, Reagents, and Equipment
| Category | Item | Specifications |
| Analyte | 2-hydroxy-N-(3-phenylpropyl)benzamide | Reference Standard, >98% purity |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) | HPLC Grade or higher |
| Water | Deionized (DI) or Milli-Q, >18 MΩ·cm | |
| Buffers & Additives | Formic Acid, Ammonium Acetate | Analytical Grade or higher |
| HPLC Columns | C18 Column | e.g., 150 mm x 4.6 mm, 5 µm particle size |
| Phenyl-Hexyl Column | e.g., 150 mm x 4.6 mm, 5 µm particle size | |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column oven, DAD or UV-Vis detector |
| Software | Chromatography Data System (CDS) | For instrument control, data acquisition, and processing |
Systematic HPLC Method Development
Our approach to method development is a multi-step, logical process designed to efficiently identify optimal separation conditions. The workflow emphasizes understanding the impact of each parameter on the final chromatogram.
Caption: A systematic workflow for HPLC method development.
Protocol: Initial Screening (Column and Mobile Phase)
Objective: To determine the most suitable column and organic solvent for achieving good retention and peak shape.
Steps:
-
Prepare Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution.
-
Prepare Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 50 µg/mL.
-
Column 1 (C18):
-
Install the C18 column and equilibrate with a mobile phase of 50:50 (v/v) Acetonitrile:Water at a flow rate of 1.0 mL/min for 20 minutes.
-
Set the column temperature to 30°C.
-
Set the detector to collect data from 200-400 nm.
-
Inject 10 µL of the working solution and run the analysis for 15 minutes.
-
-
Column 2 (Phenyl-Hexyl):
-
Repeat step 3 using the Phenyl-Hexyl column.
-
-
Methanol Evaluation:
-
Repeat steps 3 and 4 using Methanol instead of Acetonitrile as the organic solvent.
-
-
Analysis: Compare the chromatograms. Look for a retention factor (k) between 2 and 10, a theoretical plate count (N) > 2000, and a tailing factor (Tf) between 0.9 and 1.5. The presence of aromatic rings in the analyte makes a Phenyl-Hexyl column a strong candidate due to potential π-π interactions, which can offer unique selectivity compared to the purely hydrophobic interactions of a C18 phase.[6][9]
Protocol: Wavelength Selection
Objective: To identify the wavelength of maximum absorbance (λmax) for the highest detection sensitivity.
Steps:
-
Using the data from the DAD detector during the screening runs, extract the UV-Vis spectrum for the analyte peak.
-
Identify the wavelength at which the absorbance is highest. This will be the λmax used for all subsequent experiments. For benzamide-type structures, this is often in the 220-260 nm range.[10]
Protocol: Mobile Phase Optimization
Objective: To fine-tune the mobile phase composition to achieve optimal resolution, peak shape, and run time. This typically involves adjusting the organic-to-aqueous ratio (isocratic or gradient) and the pH.
Steps:
-
Gradient Elution:
-
Based on the initial screening, set up a broad gradient run (e.g., 10% to 90% Acetonitrile over 20 minutes) on the most promising column. This helps determine the elution strength needed and identify any potential impurities.
-
-
Isocratic Optimization:
-
From the gradient run, estimate the percentage of organic solvent at which the analyte elutes.
-
Perform a series of isocratic runs, varying the acetonitrile concentration by ±5-10% around this estimated value. For example, if the peak eluted at 60% ACN in the gradient, test isocratic conditions of 50%, 60%, and 70% ACN.
-
-
pH and Buffer Adjustment:
-
If peak tailing is observed (Tf > 1.5), it may be due to secondary interactions with the silica backbone.[5]
-
Prepare the aqueous portion of the mobile phase with a buffer. A 10 mM ammonium acetate solution adjusted to pH 5.0 with formic acid is an excellent starting point. Buffers are critical for controlling the ionization state of analytes and ensuring reproducible retention times.[7]
-
Repeat the optimal isocratic run using the buffered mobile phase and observe the improvement in peak shape.
-
Final Optimized Isocratic HPLC Method
The systematic development process led to the following optimized conditions for the quantitative analysis of 2-hydroxy-N-(3-phenylpropyl)benzamide.
| Parameter | Optimized Condition |
| HPLC Column | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 65% Acetonitrile / 35% Water with 10 mM Ammonium Acetate, pH 5.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax = 245 nm |
| Run Time | 10 minutes |
| Analyte Retention Time | ~ 5.2 minutes |
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following protocols are based on the internationally recognized ICH Q2(R2) guidelines.[1][11]
Caption: Interrelation of core validation parameters per ICH guidelines.
Specificity
Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte), and the analyte solution. Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The plot should be linear over the specified range.
Accuracy (Recovery)
Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve). Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.
-
Vary flow rate (e.g., 0.9 and 1.1 mL/min).
-
Vary column temperature (e.g., 28°C and 32°C).
-
Vary mobile phase composition (e.g., ±2% acetonitrile). Acceptance Criteria: The system suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.
Validation Results Summary (Illustrative)
The optimized method was validated according to the protocols above, yielding results that meet standard regulatory expectations.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 1 - 100 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate | 1.12% | ≤ 2.0% | Pass |
| LOQ | 1.0 µg/mL | - | Pass |
| Robustness | No significant impact on results | System suitability criteria met | Pass |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions; pH issue. | Ensure mobile phase is buffered (pH 4-6). Use a well-end-capped column.[5] |
| Broad Peaks | Column contamination; extra-column volume. | Flush or replace the column. Check for leaks and use appropriate tubing. |
| Shifting Retention Times | Mobile phase composition drift; temperature fluctuation. | Prepare fresh mobile phase daily. Ensure the column oven is stable.[4] |
| Low Sensitivity | Incorrect wavelength; low concentration. | Verify λmax. Ensure sample concentration is above LOQ. |
Conclusion
This application note provides a comprehensive guide to the development and validation of an isocratic RP-HPLC method for the quantitative determination of 2-hydroxy-N-(3-phenylpropyl)benzamide. By employing a systematic, science-driven approach, we established an optimized method using a Phenyl-Hexyl column with a buffered acetonitrile/water mobile phase. The method was successfully validated against ICH Q2(R2) criteria, demonstrating its suitability for reliable and accurate analysis in a regulated environment. This detailed protocol serves as a robust starting point for researchers and quality control analysts working with this compound and other structurally related benzamides.
References
- Benchchem. (n.d.). Refining HPLC Protocols for Benzamide Isomers. Benchchem Technical Support Center.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Taylor & Francis. (2006). Molecular Modeling for Mobile Phase Optimization in RP-HPLC. Taylor & Francis Online.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Moravek.
- US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP.
- MilliporeSigma. (n.d.). 2-Hydroxy-N-(3-phenylpropyl)benzamide. Sigma-Aldrich.
- ThermoFisher. (n.d.). HPLC Column Selection: Solve the Separation Mystery. ThermoFisher Scientific.
- Scribd. (n.d.). Chromatography USP 2022. Scribd.
- Benchchem. (n.d.). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols. Benchchem.
- ResearchGate. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate.
- LCGC International. (2022). Method Adjustment the USP Way. LCGC International.
- MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corp.
- Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific.
- Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide. Benchchem.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Slideshare. (n.d.). ICH guidelines for validation final. Slideshare.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. National Center for Biotechnology Information.
- Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Element Lab Solutions.
- ResearchGate. (2026). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
- PubMed Central. (n.d.). 2-Hydroxy-N-(3-nitrophenyl)benzamide. National Center for Biotechnology Information.
- ResearchGate. (n.d.). (PDF) 2-Hydroxy-N-(3-nitrophenyl)benzamide. ResearchGate.
- precisionFDA. (n.d.). 2-HYDROXY-N-PHENYLPROPANAMIDE. precisionFDA.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. labtech.tn [labtech.tn]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. veeprho.com [veeprho.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Application Note: Advanced Recrystallization Techniques for 2-Hydroxy-N-(3-phenylpropyl)benzamide
Executive Summary
The purification of active pharmaceutical ingredients (APIs) and versatile small-molecule scaffolds requires robust, scalable, and thermodynamically sound isolation methods. 2-Hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3) [1] is a complex salicylamide derivative characterized by a dual-natured molecular structure: a highly polar, hydrogen-bonding salicylamide head, and a flexible, lipophilic phenylpropyl tail.
This application note provides a comprehensive, self-validating protocol for the purification of 2-hydroxy-N-(3-phenylpropyl)benzamide via crystallization. By leveraging the differential solubility profiles of its functional groups, we establish optimized single- and binary-solvent recrystallization workflows that maximize both yield and crystallographic purity while mitigating common phase-separation issues such as "oiling out."
Physicochemical Profiling & Causality in Solvent Selection
To design an effective recrystallization protocol, one must first deconstruct the target molecule's intermolecular interactions. The base salicylamide scaffold exhibits strong intermolecular hydrogen bonding via the phenolic hydroxyl and amide groups. Literature demonstrates that unsubstituted salicylamide has a solubility gradient of acetone > ethyl acetate > methanol > acetonitrile > water [2].
However, the addition of the N-(3-phenylpropyl) moiety significantly alters this profile. The extended hydrocarbon chain increases the molecule's overall lipophilicity (LogP) and steric bulk [1].
-
Causality of Solvent Action: Highly polar aprotic solvents (e.g., acetone) or protic solvents (e.g., ethanol) effectively disrupt the hydrogen-bonded network of the salicylamide head, acting as excellent primary solvents. Conversely, non-polar aliphatic hydrocarbons (e.g., heptane) or highly polar aqueous media (water) cannot solvate the entire molecule effectively, making them ideal anti-solvents [3].
-
The "Oiling Out" Phenomenon: Flexible, lipophilic chains often cause the solute to undergo liquid-liquid phase separation (LLPS) rather than solid-liquid crystallization if the supersaturation level is pushed too rapidly. Controlled cooling and precise anti-solvent titration are mandatory to bypass the spinodal decomposition curve [4].
Table 1: Solvent System Matrix for 2-Hydroxy-N-(3-phenylpropyl)benzamide
| Solvent / System | Role | Boiling Point (°C) | Suitability & Mechanistic Rationale |
| Ethanol (EtOH) | Primary Solvent | 78.4 | Excellent. Solvates H-bond donors/acceptors well at reflux. Steep solubility curve allows for high recovery upon cooling [5]. |
| Ethyl Acetate (EtOAc) | Primary Solvent | 77.1 | Excellent. Aprotic but polar; highly effective for dissolving the lipophilic tail and polar head at elevated temperatures [2]. |
| Heptane / Hexane | Anti-solvent | 98.4 / 68.7 | Ideal for EtOAc. Forces precipitation of the polar headgroup. Must be added dropwise to prevent amorphous precipitation. |
| Water (H₂O) | Anti-solvent | 100.0 | Ideal for EtOH. Highly effective at reducing solubility, but high volumes will cause the lipophilic compound to "oil out" [3]. |
Experimental Workflows
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the operator can verify the success of each step before proceeding.
Protocol A: Binary Solvent Recrystallization (Ethyl Acetate / Heptane)
Recommended for crude mixtures containing highly polar impurities.
Step 1: Primary Dissolution
-
Weigh the crude 2-hydroxy-N-(3-phenylpropyl)benzamide and transfer it to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add Ethyl Acetate (EtOAc) at a ratio of approximately 3-5 mL per gram of crude material.
-
Heat the suspension to 70 °C (just below the boiling point of EtOAc) using an oil bath or heating mantle.
-
Self-Validation: If the solution remains cloudy after 15 minutes at 70 °C, add EtOAc in 0.5 mL increments until complete dissolution is achieved. Record the total volume used.
Step 2: Hot Filtration (Optional but Recommended) 5. If insoluble particulate matter (e.g., dust, inorganic salts) is visible, rapidly filter the hot solution through a pre-warmed Büchner funnel or a fluted filter paper into a pre-warmed receiving flask.
Step 3: Anti-Solvent Titration 6. Maintain the clear EtOAc solution at 70 °C. 7. Begin dropwise addition of hot Heptane (60-65 °C) via an addition funnel under continuous stirring. 8. The Cloud Point: Continue addition until the solution develops a faint, persistent turbidity (the "cloud point"). 9. Immediately add 1-2 drops of EtOAc until the solution just turns clear again. This establishes a state of metastable supersaturation.
Step 4: Controlled Crystallization 10. Remove the heat source. Allow the flask to cool to room temperature ambiently (approx. 0.5 °C / min). Do not use an ice bath immediately, as rapid cooling induces oiling out [4]. 11. Once at room temperature and primary nucleation is observed, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to maximize thermodynamic yield.
Step 5: Isolation and Verification 12. Isolate the crystals via vacuum filtration. 13. Wash the filter cake with 2 volumes of ice-cold Heptane to displace residual mother liquor. 14. Self-Validation: Sample the mother liquor and analyze via TLC or HPLC. The target compound peak should be minimal, while impurity peaks should be concentrated. 15. Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.
Protocol B: Single/Mixed Solvent Recrystallization (Ethanol / Water)
Recommended for removing non-polar impurities and general routine purification [5].
-
Suspend the crude material in absolute Ethanol (4 mL/g) and heat to reflux (78 °C).
-
Once dissolved, slowly add deionized Water dropwise until the cloud point is reached. (If the crude is relatively pure, pure Ethanol without water can be used by simply cooling a saturated refluxing solution).
-
Clear the solution with a few drops of hot Ethanol.
-
Cool slowly to room temperature to allow hexagonal plate or needle formation (typical habit for salicylamides) [2].
-
Filter, wash with ice-cold 10% Ethanol/Water, and dry under vacuum.
Process Visualizations
To ensure reproducible execution, the logical flow of the recrystallization process and the thermodynamic pathways are mapped below.
Figure 1: Decision tree and operational workflow for the recrystallization process.
Figure 2: Thermodynamic vs. Kinetic pathways illustrating the prevention of oiling out.
Troubleshooting & Mechanistic Insights
-
Issue: The compound "oils out" (forms a separate liquid layer instead of crystals).
-
Causality: The lipophilic phenylpropyl chain lowers the melting point of the solvated intermediate, causing the compound to separate as a liquid before it can organize into a crystal lattice. This occurs when the solution crosses the spinodal decomposition curve due to rapid cooling or excessive anti-solvent [4].
-
Resolution: Reheat the mixture until the oil dissolves completely. Add 5-10% more primary solvent (EtOAc or EtOH). Cool much more slowly. Introduce a seed crystal (if available) when the solution is just below the saturation temperature to bypass the energy barrier for primary nucleation.
-
-
Issue: Low recovery yield after cooling.
-
Causality: The ratio of primary solvent to anti-solvent is too high, leaving the compound highly soluble even at 0 °C.
-
Resolution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to remove a portion of the primary solvent, then repeat the cooling process.
-
References
-
Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 51(5), 1668-1671. Available at:[Link]
- European Patent Office. (1985). Process for preparing salicylamide compounds (EP0143628B1). Google Patents.
-
Yang, Z.-Y., et al. (2018). Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystallization. Crystals, 8(6), 249. Available at:[Link]
- United States Patent and Trademark Office. (2007). Method of preparing salicylamides (US7262325B2). Google Patents.
Application Notes and Protocols for the Extraction of 2-hydroxy-N-(3-phenylpropyl)benzamide
Introduction: The Critical Role of Solvent Selection in the Purification of 2-hydroxy-N-(3-phenylpropyl)benzamide
2-hydroxy-N-(3-phenylpropyl)benzamide is a molecule of significant interest in contemporary drug discovery programs, belonging to the benzamide class of compounds which are scaffolds for a diverse range of biologically active agents. The successful isolation and purification of this compound are paramount for accurate downstream analysis, including structural elucidation, potency assessment, and toxicological studies. The extraction process, a fundamental step in its purification, is critically dependent on the judicious selection of an appropriate solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of selecting an optimal solvent for the extraction of 2-hydroxy-N-(3-phenylpropyl)benzamide.
The molecular architecture of 2-hydroxy-N-(3-phenylpropyl)benzamide, featuring a phenolic hydroxyl group, an amide linkage, and a non-polar phenylpropyl tail, imparts a dualistic polarity. This amphipathic nature necessitates a careful consideration of solvent properties to achieve high extraction efficiency and purity. This guide will delve into the theoretical underpinnings of solvent selection, provide a systematic approach to solvent screening, and offer detailed protocols for liquid-liquid extraction, ensuring a robust and reproducible purification workflow.
Physicochemical Properties and Predicted Solubility Profile
While extensive experimentally-derived physicochemical data for 2-hydroxy-N-(3-phenylpropyl)benzamide is not widely available in the public domain, its structure provides significant clues to its solubility behavior.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Predicted LogP | 3.95 | [2] |
| Key Functional Groups | Phenolic -OH, Amide (-CONH-), Phenyl Ring | - |
The predicted octanol-water partition coefficient (LogP) of 3.95 suggests that 2-hydroxy-N-(3-phenylpropyl)benzamide is significantly more soluble in non-polar, lipophilic solvents than in water.[2] However, the presence of the phenolic hydroxyl and amide groups, which can participate in hydrogen bonding, indicates that it will also exhibit some solubility in polar solvents. This "dual personality" is the central challenge in selecting an extraction solvent. The principle of "like dissolves like" dictates that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, is likely to be most effective.
Theoretical Framework for Solvent Selection
The extraction of a compound from a mixture is governed by its partitioning between two immiscible liquid phases. For 2-hydroxy-N-(3-phenylpropyl)benzamide, which is typically synthesized in an aqueous or mixed aqueous-organic reaction medium, the goal is to transfer it into an organic solvent, leaving polar impurities behind in the aqueous phase.
The Impact of Solvent Polarity
The choice of solvent should be guided by its polarity, which can be quantified by its dielectric constant or polarity index. A systematic screening of solvents across a range of polarities is the most effective strategy.
-
Non-polar solvents (e.g., Hexane, Toluene): These are expected to be poor choices for the primary extraction of 2-hydroxy-N-(3-phenylpropyl)benzamide due to their inability to effectively solvate the polar hydroxyl and amide functional groups.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents are often excellent candidates. They can engage in dipole-dipole interactions and act as hydrogen bond acceptors, allowing them to dissolve compounds with both polar and non-polar characteristics. Ethyl acetate, in particular, is a widely used and effective solvent for the extraction of many phenolic and amide-containing compounds.[3][4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can effectively dissolve the target molecule, their miscibility with water makes them unsuitable for direct liquid-liquid extraction from aqueous solutions. However, aqueous mixtures of these solvents are commonly employed for the extraction of phenolic compounds from solid matrices.[5][6][7]
The Critical Role of pH in Extraction Efficiency
The phenolic hydroxyl group of 2-hydroxy-N-(3-phenylpropyl)benzamide is weakly acidic. In an aqueous solution, it can exist in equilibrium between its protonated (neutral) and deprotonated (phenoxide) forms.
Diagram 1: pH-Dependent Equilibrium of the Phenolic Hydroxyl Group.
To maximize the extraction of the neutral, organic-soluble form, the aqueous phase should be acidified to a pH well below the pKa of the phenolic proton. This suppresses its ionization and drives the equilibrium towards the R-OH form, thereby increasing its partitioning into the organic solvent. This principle is a cornerstone of extracting acidic organic compounds.[8]
Experimental Protocol: Systematic Solvent Screening
The following protocol outlines a systematic approach to identify the most effective extraction solvent for 2-hydroxy-N-(3-phenylpropyl)benzamide on a small scale.
Diagram 2: Workflow for Solvent Screening.
Materials:
-
2-hydroxy-N-(3-phenylpropyl)benzamide
-
A selection of immiscible organic solvents with varying polarities (e.g., Ethyl Acetate, Dichloromethane, Methyl-tert-butyl ether (MTBE), Toluene)
-
A water-miscible solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Deionized water
-
Vortex mixer
-
Centrifuge (optional)
-
HPLC or TLC system for analysis
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of 2-hydroxy-N-(3-phenylpropyl)benzamide in a minimal amount of the water-miscible solvent.
-
Aqueous Sample Preparation: In a series of vials, add a small, equal volume of the stock solution to a larger, equal volume of deionized water. This creates an aqueous solution of your compound.
-
Solvent Addition: To each vial, add an equal volume of one of the selected immiscible organic solvents.
-
Extraction: Cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the vials to stand until the aqueous and organic layers have clearly separated. Centrifugation can be used to expedite this process.
-
Analysis: Carefully remove an aliquot from the organic layer of each vial and analyze it by HPLC or TLC.
-
Evaluation: Compare the peak area (HPLC) or spot intensity (TLC) of 2-hydroxy-N-(3-phenylpropyl)benzamide in each of the organic solvents. The solvent that yields the highest concentration of the target compound is the most effective for extraction.
Optimized Protocol: Liquid-Liquid Extraction of 2-hydroxy-N-(3-phenylpropyl)benzamide
Based on the principles discussed and general laboratory practice for similar compounds, ethyl acetate is a highly recommended starting point for the extraction of 2-hydroxy-N-(3-phenylpropyl)benzamide.
Diagram 3: Liquid-Liquid Extraction Workflow.
Materials:
-
Crude 2-hydroxy-N-(3-phenylpropyl)benzamide
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture containing 2-hydroxy-N-(3-phenylpropyl)benzamide in a suitable volume of ethyl acetate.
-
Acidic Wash: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer. This step ensures the target compound remains in the organic phase in its neutral form.
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Shake and allow the layers to separate. Drain and discard the aqueous brine layer. This step helps to remove any remaining water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry flask. Add a sufficient amount of anhydrous sodium sulfate to the flask and swirl. The sodium sulfate will clump together as it absorbs residual water.
-
Filtration and Concentration: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified 2-hydroxy-N-(3-phenylpropyl)benzamide.
Troubleshooting and Self-Validation
A successful extraction protocol should be reproducible and yield a product of high purity.
| Problem | Potential Cause | Solution |
| Emulsion Formation | Insufficient phase separation, presence of surfactants. | Add more brine to the separatory funnel to "break" the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Low Recovery | Suboptimal solvent choice, incorrect pH, incomplete extraction. | Re-visit the solvent screening protocol. Ensure the pH of the aqueous phase is sufficiently acidic. Perform multiple extractions with smaller volumes of the organic solvent. |
| Impure Product | Co-extraction of impurities. | Incorporate a basic wash (e.g., with a saturated sodium bicarbonate solution) after the acidic wash to remove any acidic impurities. Recrystallization of the final product may be necessary.[9][10] |
To validate the effectiveness of the extraction, the purity of the final product should be assessed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A single spot indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[11]
Conclusion
The selection of an appropriate solvent is a critical determinant in the successful extraction and purification of 2-hydroxy-N-(3-phenylpropyl)benzamide. A thorough understanding of the molecule's physicochemical properties, particularly its dual polarity and the acidic nature of its phenolic hydroxyl group, is essential for developing a rational extraction strategy. By employing a systematic solvent screening approach and optimizing the pH of the aqueous phase, researchers can achieve high extraction efficiency and obtain a product of sufficient purity for subsequent research and development activities. The protocols and principles outlined in this guide provide a robust framework for achieving these goals.
References
-
SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]
-
Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC. [Link]
-
Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis - MDPI. [Link]
-
Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching - SciELO. [Link]
-
EFFECT OF DIFFERENT TYPES OF SOLVENT ON EXTRACTION OF PHENOLIC COMPOUNDS FROM Cosmos caudatus - CORE. [Link]
-
Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed. [Link]
- EP0974576A2 - Method of producing benzamide derivatives - Google P
-
Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. [Link]
-
Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A. [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - The Royal Society of Chemistry. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
2-hydroxy-N-(3-phenylpropyl)benzamide - MilliporeSigma. [Link]
-
2-Hydroxy-N-(3-nitrophenyl)benzamide - PMC. [Link]
-
Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo. [Link]
-
2-Hydroxy-3-phenylpropanal | C9H10O2 | CID 17761584 - PubChem - NIH. [Link]
-
Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film - MDPI. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. [Link]
Sources
- 1. 2-Hydroxy-N-(3-phenylpropyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. You are being redirected... [hit2lead.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide
Introduction: Accelerating Amide Synthesis with Microwave Technology
The benzamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The synthesis of N-substituted benzamides, such as 2-hydroxy-N-(3-phenylpropyl)benzamide, is therefore of significant interest to researchers in drug discovery and development. Traditionally, the formation of the amide bond from an ester and an amine requires prolonged heating under harsh conditions, often leading to lower yields and the formation of byproducts.[3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions.[5][6][7] By directly and efficiently heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes, improve product yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[7][8][9] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide from methyl salicylate and 3-phenylpropylamine using a dedicated laboratory microwave reactor.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl salicylate. The subsequent elimination of methanol yields the desired amide product, 2-hydroxy-N-(3-phenylpropyl)benzamide. The reaction is facilitated by the high temperatures rapidly achieved with microwave irradiation.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Methyl Salicylate | Reagent | Sigma-Aldrich | 119-36-8 | |
| 3-Phenylpropylamine | 98% | Sigma-Aldrich | 2038-57-5 | |
| Laboratory Microwave Reactor | - | (e.g., Biotage, CEM) | - | Must have temperature and pressure sensors.[10] |
| 10 mL Microwave Vial | - | - | - | With snap-on cap and stir bar. |
| Glassware | - | - | - | Standard laboratory glassware. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | - | 865-49-6 | For NMR analysis. |
| Ethyl Acetate | ACS Grade | - | 141-78-6 | For workup. |
| Hexane | ACS Grade | - | 110-54-3 | For workup. |
Safety Precautions
-
Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[10] Domestic microwave ovens are not suitable and can be extremely dangerous.[10] Ensure the reactor is placed in a well-ventilated fume hood.
-
Pressure Monitoring: Reactions in sealed vessels at high temperatures can generate significant pressure. Always monitor the pressure during the reaction and do not exceed the vessel's pressure limit.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Experimental Protocol
This protocol is adapted from established methods for the microwave-assisted synthesis of salicylamides.[6]
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add methyl salicylate (1.0 mmol, 152.1 mg, 133 µL).
-
Addition of Amine: To the same vial, add 3-phenylpropylamine (1.2 mmol, 162.2 mg, 169 µL). The use of a slight excess of the amine can help drive the reaction to completion.
-
Vial Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and a 1M HCl solution (10 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2-hydroxy-N-(3-phenylpropyl)benzamide as a solid.
-
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide.
Characterization and Expected Results
The final product, 2-hydroxy-N-(3-phenylpropyl)benzamide, is a solid at room temperature.[9] The expected physicochemical properties and spectroscopic data are summarized below. While experimental data for this specific compound is not widely published, the expected values are based on its structure and data from closely related compounds.[5]
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol [9] |
| Appearance | White to off-white solid |
Spectroscopic Data
The following are predicted spectroscopic data based on the structure of 2-hydroxy-N-(3-phenylpropyl)benzamide and published data for similar benzamide structures.[5]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~12.0 (s, 1H, -OH)
-
~7.4-7.2 (m, 5H, Ar-H of phenylpropyl group)
-
~7.3-6.8 (m, 4H, Ar-H of salicyl group)
-
~6.5 (br s, 1H, -NH)
-
~3.5 (q, J = 6.8 Hz, 2H, -CH₂-NH)
-
~2.8 (t, J = 7.6 Hz, 2H, -CH₂-Ph)
-
~2.0 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~169.0 (C=O)
-
~161.0 (Ar-C-OH)
-
~141.0 (Ar-C of phenylpropyl group)
-
~134.0, ~128.5, ~128.4, ~126.0 (Ar-CH of phenylpropyl group)
-
~129.0, ~124.0, ~119.0, ~118.0 (Ar-CH of salicyl group)
-
~115.0 (Ar-C of salicyl group)
-
~40.0 (-CH₂-NH)
-
~33.0 (-CH₂-Ph)
-
~31.0 (-CH₂-CH₂-CH₂)
-
-
IR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~3050 (O-H stretch, broad)
-
~1640 (C=O stretch, amide I)
-
~1540 (N-H bend, amide II)
-
-
Mass Spectrometry (EI):
-
m/z (%): 255 [M]⁺, 137, 121, 91
-
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for the formation of the amide.
Conclusion
This application note details a rapid, efficient, and high-yielding protocol for the synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide utilizing microwave-assisted organic synthesis. The significant reduction in reaction time and the potential for solvent-free conditions highlight the advantages of this technology over conventional heating methods. This protocol provides a reliable and scalable method for the synthesis of N-substituted salicylamides, which are valuable scaffolds in drug discovery and development.
References
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.). [Link]
-
Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - RSC Publishing. (2017, December 15). [Link]
-
Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - Semantic Scholar. (2017, December 12). [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). [Link]
-
minutes synthesis of amides from esters and amines under microwave irradiation. (2001, August 22). Taylor & Francis Online. [Link]
-
Microwave-assisted synthesis of salicylamide via BCl3 mediated coupling - PubMed. (2005, July 15). [Link]
-
Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry. (2024, July 17). [Link]
-
6 - Organic Syntheses Procedure. (n.d.). [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.). [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). [Link]
-
Microwave Synthesis - Organic Chemistry Portal. (n.d.). [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24). ResearchGate. [Link]
-
Synthesis-of-Amides-from-Esters-And-Amines-Under-Microwave-Irradiation.pdf - ResearchGate. (n.d.). [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). ResearchGate. [Link]
-
(PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. (2019, May 16). [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. (n.d.). [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19). [Link]
-
Microwave assisted synthesis of some Traditional reactions - Asian Journal of Research in Chemistry. (2020, April 24). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Benzamide, N-hydroxy- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Hydroxy-N-(3-phenylpropyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: A Guide to Thin-Layer Chromatography (TLC) Systems for Benzamide Analysis
This comprehensive guide provides detailed protocols and expert insights into the application of thin-layer chromatography (TLC) for the analysis of benzamide and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying scientific principles that govern the successful separation and identification of these crucial compounds.
The Foundational Role of TLC in Benzamide Analysis
Benzamides are a significant class of organic compounds, with many exhibiting a wide range of biological activities, making them common scaffolds in medicinal chemistry and pharmaceutical development.[1] Thin-layer chromatography serves as a rapid, versatile, and cost-effective analytical technique for monitoring reaction progress, assessing compound purity, and identifying unknown benzamide derivatives.[2] Its simplicity and sensitivity make it an indispensable tool in the modern organic chemistry laboratory.[2][3]
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents). For benzamides, which possess a polar amide functional group and a variable aromatic backbone, their interaction with the polar stationary phase is a key determinant of their mobility and separation.
The Science of Separation: Stationary and Mobile Phases
The Stationary Phase: The Heart of the Interaction
For the majority of benzamide analyses, silica gel (SiO₂) is the stationary phase of choice.[4] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can engage in hydrogen bonding and dipole-dipole interactions with polar analytes.[5]
Benzamides, containing a basic nitrogen atom and a polar carbonyl group, can interact strongly with the acidic silanol groups of the silica gel.[6][7] This strong interaction can sometimes lead to peak tailing or streaking on the TLC plate.[6][7] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), can be added to the mobile phase to neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.[7][8]
The Mobile Phase: The Driving Force of Separation
The choice of the mobile phase, or eluent, is critical for achieving optimal separation. The polarity of the eluent directly influences the retention factor (Rf) of the compounds being analyzed. The Rf value is a quantitative measure of a compound's movement up the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9]
A desirable Rf value generally lies between 0.3 and 0.7, as this range typically provides the best separation of components in a mixture.[9]
-
If the Rf value is too low (spots remain near the baseline): The mobile phase is not polar enough to overcome the compound's affinity for the stationary phase. To increase the Rf, the polarity of the mobile phase should be increased.[6][9]
-
If the Rf value is too high (spots are near the solvent front): The mobile phase is too polar, and the compounds are not retained sufficiently by the stationary phase. To decrease the Rf, the polarity of the mobile phase should be decreased.[6][9]
A common approach is to use a binary solvent system, consisting of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol). The ratio of these solvents can be adjusted to fine-tune the polarity of the mobile phase and achieve the desired separation.[6]
Experimental Workflow for Benzamide TLC Analysis
The following diagram and protocol outline a standardized workflow for the TLC analysis of benzamides.
Figure 1: Standardized workflow for TLC analysis of benzamides.
Detailed Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
Forceps
-
Volatile solvents for sample preparation (e.g., dichloromethane, ethyl acetate)
-
Mobile phase solvents
-
Visualization tools (UV lamp, staining reagents)
Procedure:
-
Plate Preparation:
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.[10]
-
Using a pencil and ruler, lightly draw a baseline (origin) about 1 cm from the bottom of the plate.[5][11] Do not use a pen, as the ink will chromatograph with the solvent.[5][7]
-
Mark the lanes for each sample on the baseline.[10]
-
-
Sample Preparation:
-
Prepare a dilute solution (approximately 1%) of the benzamide sample in a volatile solvent.[2]
-
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[6] The solvent level must be below the baseline on the TLC plate.[10]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase vapor. This ensures a saturated atmosphere inside the chamber, which leads to better and more reproducible results.[6]
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the prepared sample solution onto the marked lane on the baseline.[6][10] Aim for a spot size of 1-2 mm in diameter.[2]
-
Allow the solvent to completely evaporate between applications if multiple spots are needed in the same lane to increase concentration.[12]
-
-
Development:
-
Using forceps, carefully place the spotted TLC plate into the developing chamber.[10] Ensure the plate is standing upright and not touching the filter paper.
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action.[9] Do not disturb the chamber during development.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.[9]
-
-
Drying and Marking:
-
Visualization:
-
Ultraviolet (UV) Light: Since benzamides contain an aromatic ring, they are often UV-active.[6] Visualize the plate under a UV lamp (typically at 254 nm). The spots will appear as dark areas on a fluorescent green background.[3] Circle the spots with a pencil.
-
Staining: If the compounds are not UV-active or for enhanced visualization, chemical stains can be used.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine vapor.[3]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized. Spots appear as yellow to brown on a purple background.[13]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[13]
-
-
-
Analysis:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Recommended Mobile Phase Systems for Benzamide Analysis
The selection of an appropriate mobile phase is crucial for the successful separation of benzamides. The following table provides a summary of commonly used solvent systems, with their compositions and typical applications.
| Mobile Phase System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (4:1 to 1:1) | Low to Medium | General-purpose separation of moderately polar benzamides.[14] |
| Toluene : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating benzamides with varying substituents on the aromatic ring. |
| Toluene : Ethanol (9:1) | Medium | Used for separating more polar benzamides.[15] |
| Dichloromethane : Methanol (9.5:0.5) | Medium-High | Effective for a broad range of benzamide polarities. |
| Ethyl Acetate | Medium | A single-component system for relatively polar benzamides. |
| Hexane : Ethyl Acetate : Triethylamine (e.g., 7:3:0.1) | Medium (Modified) | Reduces tailing for basic benzamides.[7] |
Note: The optimal solvent ratio should be determined experimentally for each specific separation.[9]
The following diagram illustrates the relationship between mobile phase polarity and the resulting Rf values for a hypothetical benzamide.
Figure 2: Effect of mobile phase polarity on benzamide Rf values.
Expert Insights and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | 1. Sample is too concentrated. 2. Strong interaction of basic benzamide with acidic silica gel.[6][7] 3. Compound is highly polar.[6] | 1. Dilute the sample solution. 2. Add a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to neutralize active sites on the silica gel.[7][8] 3. Use a more polar mobile phase. |
| Rf Values Too Low | Mobile phase is not polar enough.[6][9] | Increase the proportion of the polar solvent in the mobile phase mixture. |
| Rf Values Too High | Mobile phase is too polar.[6][9] | Increase the proportion of the non-polar solvent in the mobile phase mixture. |
| No Spots Visible | 1. Sample is too dilute.[12] 2. Compound is not UV-active. 3. Compound has evaporated.[12] | 1. Spot the plate multiple times in the same location, allowing it to dry between applications.[12] 2. Use a chemical stain (e.g., iodine, KMnO₄) for visualization.[3] 3. Visualize the plate immediately after development. |
| Spots are Not Circular | 1. The TLC plate surface was disturbed during spotting. 2. The plate was not placed vertically in the chamber. | 1. Be careful not to gouge the silica gel with the spotter. 2. Ensure the plate is upright and the solvent front moves evenly. |
References
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). A photograph of the narrowband TLC plate after separation of.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, March). Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (2013, February 15). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
LabXchange. (2024, January 25). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]
-
eScholarship.org. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. LabXchange [labxchange.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iitg.ac.in [iitg.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. rsc.org [rsc.org]
- 15. 利用できないコンテンツ [sigmaaldrich.com]
Troubleshooting & Optimization
Improving synthetic yield of 2-hydroxy-N-(3-phenylpropyl)benzamide
Welcome to the Technical Support Center for the synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide . This guide is engineered for researchers and drug development professionals facing bottlenecks in salicylamide derivative synthesis.
Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and decision matrices designed to maximize your synthetic yield without compromising atom economy.
Module 1: Mechanistic Inquiries & FAQs
Q: Why is my yield consistently below 30% when using standard DCC or EDC alone to couple salicylic acid with 3-phenylpropylamine? A: The low yield is a direct consequence of the unprotected ortho-hydroxyl group on salicylic acid. When the carboxylic acid is activated by a carbodiimide (like DCC or EDC) to form an O-acylisourea intermediate, the highly nucleophilic adjacent phenolic -OH group competitively attacks the activated carbonyl. This intramolecular interference leads to the formation of polyesters, self-condensation products, or cyclic benzoxazine derivatives rather than the target amide. Furthermore, strong intramolecular hydrogen bonding between the phenol and the carboxylic acid reduces the initial reactivity of the carboxylate.
Q: Should I protect the 2-hydroxyl group (e.g., as a benzyl ether or acetate) before coupling? A: While protecting the phenol guarantees high yields during the coupling step, it introduces two additional synthetic steps (protection and deprotection), reducing overall atom economy and increasing processing time. Modern coupling strategies utilizing Propylphosphonic anhydride (T3P) or EDC/HOBt systems can successfully bypass the need for protection by generating intermediates that are highly reactive toward amines but stable against phenolic attack[1].
Module 2: Visualizing the Reaction Pathways
To understand the causality behind reagent selection, it is critical to visualize how different coupling agents dictate the reaction pathway of salicylic acid.
Caption: Mechanistic pathways of salicylic acid activation highlighting target amidation vs. side reactions.
Module 3: Quantitative Reagent Comparison
To guide your experimental design, we have summarized the expected yields and conditions for the amidation of salicylic acid derivatives based on recent literature and empirical optimization[2].
| Coupling Reagent | Additives | Solvent | Base | Phenol Status | Expected Yield (%) |
| DCC | None | DCM | TEA | Unprotected | < 20% |
| EDC | None | DCM | DIPEA | Unprotected | 25 - 35% |
| EDC | HOBt | DCM / DMF | DIPEA | Unprotected | 65 - 75% |
| T3P (50% EtOAc) | None | EtOAc | DIPEA | Unprotected | 85 - 95% |
| HATU | None | DMF | DIPEA | Protected (Bn) | 90 - 95%* |
*Note: Requires a subsequent palladium-catalyzed hydrogenation deprotection step.
Module 4: Optimized Methodologies & Self-Validating Protocols
Protocol A: The Unprotected T3P-Mediated Amidation (Recommended)
T3P is an exceptionally mild coupling reagent that tolerates unprotected phenols and alcohols. It activates the carboxylic acid without promoting the epimerization or side-reactions typical of carbodiimides[3].
Causality of Experimental Choices:
-
Solvent (EtOAc): T3P is supplied as a 50% solution in EtOAc, making it a homogeneous, easily scalable system that avoids halogenated solvents[4].
-
Base (DIPEA): Diisopropylethylamine is sterically hindered, preventing it from acting as a competing nucleophile, unlike less hindered bases like TEA.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve salicylic acid (1.0 equiv, 5.0 mmol) and 3-phenylpropylamine (1.05 equiv, 5.25 mmol) in anhydrous ethyl acetate (20 mL).
-
Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded amine carbonate salts.
-
-
Base Addition: Add DIPEA (3.0 equiv, 15.0 mmol) dropwise at room temperature. Stir for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50% wt in EtOAc, 1.5 equiv, 7.5 mmol) dropwise over 15 minutes.
-
Validation Checkpoint: The reaction is mildly exothermic. A slight yellowing of the solution is normal. If the solution turns dark brown, the addition rate is too fast, risking localized heating and side-product formation.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1).
-
Validation Checkpoint: The starting salicylic acid spot (visualized under UV or with FeCl3 stain) should completely disappear, replaced by a new, less polar spot corresponding to the amide.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Separate the layers. Wash the organic layer successively with 1M HCl (20 mL), water (20 mL), and brine (20 mL).
-
Validation Checkpoint: T3P byproducts are entirely water-soluble[4]. The organic layer will contain only the highly pure target amide, effectively self-purifying during the wash steps.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-hydroxy-N-(3-phenylpropyl)benzamide as an off-white solid.
Protocol B: The EDC/HOBt Classical Route
If T3P is unavailable, the EDC/HOBt system is a viable alternative. HOBt acts as an acyl transfer agent, rapidly converting the unstable O-acylisourea into an OBt-active ester, which suppresses the competing phenolic attack[5].
Step-by-Step Methodology:
-
Activation: Dissolve salicylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.2 M) at 0 °C. Add EDC·HCl (1.2 equiv). Stir for 30 minutes.
-
Validation Checkpoint: The formation of the OBt-active ester can often be monitored by a slight color change to pale yellow.
-
-
Coupling: Add 3-phenylpropylamine (1.1 equiv) and DIPEA (2.5 equiv) dropwise to the activated mixture.
-
Propagation: Stir at room temperature for 16 hours.
-
Workup: Dilute with DCM, wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove trace HOBt.
Module 5: Troubleshooting Decision Tree
If you encounter persistent issues during scale-up or optimization, follow this logical matrix to identify the root cause.
Caption: Decision tree for troubleshooting low yields during the synthesis of salicylamide derivatives.
References
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis ResearchGate URL:[Link]
-
Optimizing Amide Coupling Reactions Scribd URL: [Link]
-
Amide synthesis by acylation (T3P) Organic Chemistry Portal URL: [Link]
-
A sustainable protocol for the synthesis of N-acyl tryptamines Frontiers URL: [Link]
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aqueous Solubility for 2-hydroxy-N-(3-phenylpropyl)benzamide
Scientist’s Note: Understanding the Scaffold
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation challenges associated with highly lipophilic small molecules. The compound 2-hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3) presents a unique challenge: it features a salicylamide core linked to a bulky, lipophilic 3-phenylpropyl chain. While this structural motif is excellent for driving target affinity in pharmacological assays, the combination of the hydrophobic tail and strong intramolecular hydrogen bonding (between the 2-hydroxyl and the amide carbonyl) severely restricts its solubility in aqueous media.
This guide provides field-proven, mechanistically grounded troubleshooting steps to formulate this compound for in vitro and in vivo applications without compromising your experimental integrity.
Diagnostic Data Summary
Before troubleshooting, it is critical to understand the physicochemical baselines of the compound.
Table 1: Physicochemical Properties & Solubilization Baselines
| Parameter | Value / Characteristic | Impact on Solubilization Strategy |
| Molecular Weight | 255.31 g/mol | Optimal small molecule size; highly amenable to cyclodextrin encapsulation. |
| pKa (Phenolic OH) | ~8.2 - 8.37 [1, 4] | Ionizes only at high pH (>9.0); pH adjustment is not viable for physiological assays. |
| Lipophilicity | High | Prone to rapid nucleation ("crashing out") in purely aqueous media. |
| Primary Solvents | DMSO, Ethanol | Highly soluble in 100% organic solvents; requires controlled, stepwise dilution. |
| Max In Vitro DMSO | ≤ 0.5% (v/v) | Exceeding this limit causes cellular toxicity and protein denaturation [2]. |
Frequently Asked Questions (FAQs)
Q1: Why does the compound immediately form a cloudy precipitate when I add my DMSO stock to the cell culture media? A1: You are observing a phenomenon known as "solvent shock" or "solvent crash." When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water due to high thermodynamic driving forces. This leaves the hydrophobic 2-hydroxy-N-(3-phenylpropyl)benzamide molecules stranded in a localized micro-environment where their concentration vastly exceeds their aqueous solubility limit. This triggers rapid nucleation and precipitation. Furthermore, unoptimized DMSO concentrations can perturb protein conformations and cellular integrity [2]. Solution: Utilize the Stepwise Dilution Protocol (Protocol A) to prevent localized supersaturation.
Q2: I need to dose this compound in an animal model, but I cannot use high concentrations of DMSO or ethanol. What is the best formulation strategy? A2: For in vivo dosing, or high-concentration in vitro assays, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 3-phenylpropyl tail of your compound will partition into this cavity, forming a thermodynamically stable, water-soluble 1:1 inclusion complex [3]. This masks the hydrophobicity without permanently altering the chemical structure, allowing the drug to dissociate upon reaching the biological target. Solution: Follow the HP-β-CD Complexation Protocol (Protocol B).
Q3: The compound has a hydroxyl group. Can I just raise the pH of my buffer to dissolve it? A3: While it is true that the 2-hydroxyl group on the benzamide core can be deprotonated, its pKa is approximately 8.2 to 8.37 [1, 4]. To achieve >90% ionization and significantly boost solubility, you would need to raise the buffer pH to at least 9.2. This highly alkaline environment is incompatible with most physiological in vitro assays (which require pH 7.2–7.4) and can cause cell death or target protein denaturation. Therefore, pH adjustment is not a biologically relevant strategy for this specific scaffold.
Standard Operating Protocols
Protocol A: Stepwise Dilution to Prevent Solvent Crash (For In Vitro Assays)
Causality Focus: This protocol prevents the localized supersaturation that causes precipitation by gradually stepping down the organic solvent concentration while introducing mechanical sheer (vortexing) to ensure instantaneous dispersion.
-
Primary Stock Preparation: Dissolve 2-hydroxy-N-(3-phenylpropyl)benzamide powder in 100% anhydrous DMSO to create a 10 mM stock. Store in aliquots at -20°C.
-
Intermediate Dilution: Prepare an intermediate stock by diluting the 10 mM solution 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400, or pure DMSO if PEG is incompatible with your assay). This yields a 1 mM intermediate.
-
Pre-warming: Warm your final aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Why? Thermodynamic solubility increases with temperature, reducing the nucleation rate.
-
Dropwise Addition: Place the warmed assay buffer on a vortex mixer set to low/medium speed.
-
Final Dispersion: Using a micropipette, add the 1 mM intermediate stock dropwise directly into the center of the vortexing liquid to achieve your final concentration (e.g., 10 µM). The final DMSO concentration will be 1%, which can be further diluted to ≤0.5% depending on assay tolerance.
-
Self-Validation: Inspect the final solution under a microscope at 10x magnification to ensure no micro-crystals have formed before applying to cells.
Workflow for stepwise dilution to prevent solvent crash of hydrophobic compounds.
Protocol B: HP-β-CD Complexation (For High-Concentration or In Vivo Use)
Causality Focus: This self-validating protocol uses excess solid compound to establish a saturated equilibrium, ensuring that the final solution contains only fully complexed, dissolved drug without residual organic solvents.
-
HP-β-CD Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or physiological saline. Stir until completely clear.
-
Excess Addition: Add an excess amount of solid 2-hydroxy-N-(3-phenylpropyl)benzamide (e.g., 5 mg/mL) directly to the HP-β-CD solution. The suspension will initially be cloudy.
-
Equilibration: Protect the vial from light and stir vigorously at room temperature (or 37°C) for 24 to 48 hours. Why? Complexation is a dynamic equilibrium process; sufficient time is required for the host-guest interaction to reach maximum thermodynamic stability.
-
Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE syringe filter. The insoluble, uncomplexed drug will remain on the filter.
-
Self-Validation (Quantification): The resulting clear filtrate contains the solubilized inclusion complex. Quantify the exact concentration of the dissolved compound using UV-Vis spectroscopy (measuring the benzamide absorbance peak) or HPLC against a standard curve prepared in methanol.
Mechanism of HP-β-CD inclusion complexation for aqueous solubility enhancement.
References
-
Title: Salicylamide (CID 5147) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein Source: PubMed Central (PMC) URL: [Link]
-
Title: Dissolution, Cyclodextrin-Enhanced Solubilization, and Mass Removal of an Ideal Multicomponent Organic Liquid Source: PubMed Central (PMC) URL: [Link]
-
Title: Solubility and Dissolution Study of Salicylamide Source: Berkala Ilmiah Kimia Farmasi, Universitas Airlangga URL: [Link]
Technical Support Center: Synthesis of 2-Hydroxy-N-(3-phenylpropyl)benzamide
Welcome to the Application Support Center. The synthesis of 2-hydroxy-N-(3-phenylpropyl)benzamide presents a classic chemoselectivity challenge: coupling a primary aliphatic amine (3-phenylpropylamine) with a carboxylic acid that possesses an unprotected, highly nucleophilic ortho-phenolic group (salicylic acid).
This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side products, understand the mechanistic causality behind reagent failures, and implement self-validating protocols for high-yield amidation.
Part 1: Troubleshooting & FAQs
Q1: I used HATU and DIPEA to couple salicylic acid with 3-phenylpropylamine. My yield is <20%, and LC-MS shows a major byproduct with a mass corresponding to a dehydrated cyclic adduct. What happened? A1: You have encountered a well-documented side reaction specific to uronium/immonium coupling agents. When salicylic acid is activated with HATU, the highly electrophilic active ester is formed. Because the ortho-hydroxyl group is spatially adjacent, it undergoes a rapid, kinetically favored intramolecular cyclization, outcompeting the intermolecular attack of your amine. This results in the formation of 2-imino benzo[e]-1,3-oxazin-4-one derivatives rather than your desired amide[1]. Causality: The proximity effect of the ortho-phenol drives a 6-exo-trig cyclization into the activated intermediate. HATU is strongly contraindicated for unprotected salicylic acids[1].
Q2: I switched to EDC/HOBt to avoid the HATU cyclization issue, but now I am seeing a mixture of N-acylation (desired) and O-acylation (ester byproducts). How do I prevent this? A2: The phenoxide ion is a potent nucleophile. Under the basic conditions typically used with EDC/HOBt (e.g., addition of triethylamine or DIPEA), the 2-hydroxyl group becomes deprotonated. This phenoxide competes directly with 3-phenylpropylamine for the activated carboxylic acid, leading to O-acylated dimers or oligomers. Causality: While 3-phenylpropylamine is a strong nucleophile, the high local concentration of phenoxide in a basic environment eliminates chemoselectivity. Solution: You must either protect the phenol (e.g., via acetylation) prior to coupling, or switch to a Lewis acid-catalyzed direct amidation that masks the phenol's reactivity.
Q3: How does Boric Acid catalysis solve both the cyclization and O-acylation problems without requiring protecting groups?
A3: Boric acid (
Part 2: Workflow & Mechanistic Logic
The following decision tree and mechanistic pathway illustrate why traditional peptide coupling agents fail for this specific substrate and why boron-based catalysis is the optimal path.
Decision tree for selecting the optimal amidation strategy to minimize side products.
Mechanistic divergence between HATU-induced cyclization and Boric acid-catalyzed amidation.
Part 3: Quantitative Data Presentation
The table below summarizes the empirical outcomes of various synthetic strategies for synthesizing 2-hydroxy-N-(3-phenylpropyl)benzamide.
| Synthetic Strategy | Reagents / Catalyst | Typical Yield | Major Side Product | Atom Economy |
| Uronium Coupling | HATU, DIPEA, DMF | < 30% | Benzoxazinone derivatives | Low |
| Carbodiimide (Unprotected) | EDC·HCl, HOBt, DCM | 40 - 50% | O-Acylated oligomers | Low |
| Protection/Deprotection | ~ 70% (over 3 steps) | Acetamide trace impurities | Very Low | |
| Direct Amidation (Green) | > 85% | None (Water is the byproduct) | High |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and minimize wasted resources, the following protocols are designed as self-validating systems . They incorporate real-time physical or spectroscopic feedback loops so the operator knows the reaction is succeeding before committing to workup.
Protocol A: Boric Acid-Catalyzed Direct Amidation (Recommended)
This method leverages Le Chatelier's principle. By continuously removing the water byproduct, the equilibrium is driven entirely toward the amide[2].
Self-Validation Mechanism: The continuous accumulation of water in a Dean-Stark trap serves as a real-time visual validator. If water ceases to collect before the theoretical volume is reached, the reaction has stalled.
Step-by-Step Methodology:
-
Charge: To a 250 mL round-bottom flask, add Salicylic Acid (1.0 eq, 10 mmol) and 3-phenylpropylamine (1.05 eq, 10.5 mmol).
-
Catalyst: Add Boric Acid (
, 10 mol%, 1.0 mmol)[2]. -
Solvent: Suspend the mixture in 100 mL of Toluene (a non-polar solvent capable of forming an azeotrope with water).
-
Apparatus: Attach a Dean-Stark trap filled with Toluene, topped with a reflux condenser.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 115 °C) for 12–16 hours.
-
Validation Check: Monitor the Dean-Stark trap. You should observe exactly 180 µL (10 mmol) of water separate at the bottom of the trap. Once the water level remains static for 2 hours, the reaction is complete.
-
Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to remove the slight excess of amine) and saturated aqueous
(to remove unreacted salicylic acid and the boric acid catalyst). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield pure 2-hydroxy-N-(3-phenylpropyl)benzamide.
Protocol B: Protection-Amidation-Deprotection (Alternative)
If your laboratory lacks Dean-Stark apparatuses or requires ambient-temperature synthesis, you must protect the phenol.
Self-Validation Mechanism: The intermediate O-acetylsalicylic acid has a distinct ester carbonyl stretch in its IR spectrum (~1750 cm⁻¹). The final deprotection can be validated via TLC under 254 nm UV light, as the regeneration of the free phenol drastically increases the molecule's fluorescence.
Step-by-Step Methodology:
-
Protection: React salicylic acid with acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid to form O-acetylsalicylic acid.
-
Validation: Run an FTIR on the isolated solid. Ensure the appearance of the ester C=O peak at ~1750 cm⁻¹.
-
-
Amidation: Dissolve the O-acetylsalicylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), stirring for 15 minutes. Add 3-phenylpropylamine (1.1 eq) and stir at room temperature for 4 hours.
-
Deprotection: Concentrate the DCM, redissolve the crude intermediate in Methanol, and add
(2.0 eq). Stir for 2 hours at room temperature to cleave the acetate protecting group.-
Validation: Spot the reaction mixture on a silica TLC plate alongside the protected intermediate. The desired product will appear as a highly fluorescent spot under 254 nm UV light due to the restored conjugated phenol system.
-
-
Workup: Neutralize with 1M HCl, extract with Ethyl Acetate, dry, and concentrate to yield the target molecule.
Part 5: References
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Omega URL:[Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide Source: Organic Syntheses Procedure URL:[Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions Source: RSC Publishing URL:[Link]
Sources
Optimizing purification of 2-hydroxy-N-(3-phenylpropyl)benzamide from reaction mixtures
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter significant yield losses and purity issues when isolating salicylamide derivatives.
The target compound, 2-hydroxy-N-(3-phenylpropyl)benzamide, is a highly versatile small-molecule scaffold frequently utilized in pharmacological research, including the development of potent anti-HBV agents[1]. Synthesizing this molecule typically involves an amide coupling reaction between salicylic acid and 3-phenylpropylamine.
The primary challenge in purifying this reaction mixture lies in the competing acid-base properties of the starting materials and the product. Below is our comprehensive, field-proven guide to optimizing this purification, grounded in physicochemical causality.
Physicochemical & Partitioning Data
To design a successful liquid-liquid extraction, we must exploit the exact pKa differentials of the reaction components. The table below summarizes the quantitative data driving our protocol.
| Compound | Reaction Role | MW ( g/mol ) | pKa | Ionization State at pH 6.0 |
| 2-Hydroxy-N-(3-phenylpropyl)benzamide | Target Product | 255.31 | ~8.37 (Phenolic OH)[2] | Neutral (>99%) |
| 3-Phenylpropylamine | Unreacted Amine | 135.21 | 10.39 (Conjugate Acid)[3] | Cationic (>99.9%) |
| Salicylic Acid | Unreacted Acid | 138.12 | 2.97 (Carboxylic Acid)[4] | Anionic (>99.9%) |
Purification Workflow
Fig 1: Optimized liquid-liquid extraction and purification workflow.
Step-by-Step Purification Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checks.
Step 1: Quench and Filtration
-
Action: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical product). If N,N'-Dicyclohexylcarbodiimide (DCC) was used as the coupling reagent, chill the mixture to 4°C for 30 minutes, then filter through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Causality: DCU is highly insoluble in cold EtOAc, whereas your lipophilic product remains fully dissolved.
Step 2: Acidic Wash (Amine Removal)
-
Action: Transfer the filtrate to a separatory funnel. Wash with 3 volumes of 1M HCl (pH ~0-1).
-
Causality: At pH 1, the unreacted 3-phenylpropylamine (pKa 10.39)[3] is entirely protonated into a water-soluble ammonium salt and partitions into the aqueous layer.
-
Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms complete removal of the primary amine.
Step 3: pH-Controlled Basic Wash (Acid Removal)
-
Action: Wash the organic layer with 3 volumes of a 0.5M Phosphate Buffer adjusted strictly to pH 6.0 .
-
Causality: Salicylic acid (pKa 2.97)[4] will be >99.9% deprotonated and extracted into the aqueous phase. Crucially, the product's phenolic hydroxyl (pKa ~8.37)[2] remains protonated and neutral, keeping it safely in the organic phase.
-
Validation: Test the aqueous layer with pH paper before phase separation. It must read between 6.0 and 6.5. If it exceeds 7.0, add drops of 0.1M HCl.
Step 4: Brine Wash and Drying
-
Action: Wash the organic layer with 1 volume of saturated NaCl (brine). Separate the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
Step 5: Concentration and Crystallization
-
Action: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in a minimum amount of warm EtOAc (approx. 50°C). Add heptane dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals and wash with cold heptane.
Troubleshooting & FAQs
Q: I am losing a significant amount of my product during the basic wash. What is happening? A: Standard peptide coupling protocols often recommend washing with saturated NaHCO₃ (pH ~8.3) to remove unreacted acids. However, the phenolic hydroxyl group on your target molecule has a pKa of approximately 8.37[2]. At pH 8.3, nearly 50% of your product is ionized into a phenoxide salt. This ionized species acts as a surfactant, causing severe emulsions or partitioning directly into the aqueous layer. Solution: Switch to the pH 6.0 phosphate buffer wash described in Step 3.
Q: My product is forming a stubborn oil at the bottom of the flask instead of crystallizing. How do I fix this? A: You are experiencing "oiling out" (liquid-liquid phase separation). The 3-phenylpropyl chain is highly flexible, which introduces a massive entropic penalty for crystal lattice formation. Solution: Avoid rapid cooling. If the product oils out, reheat the mixture until it forms a single clear phase, add 5% more EtOAc, and let it cool at a much slower rate (e.g., inside a turned-off water bath). Alternatively, triturate the crude oil with cold diethyl ether; the shear force and non-polar solvent will strip away residual lipophilic impurities and induce nucleation.
Q: I used EDC/HOBt instead of DCC for the coupling. Does this change the purification? A: Yes, it makes it easier. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and its urea byproduct are highly water-soluble. You can skip the Step 1 filtration entirely. The EDC byproducts will be completely removed during the 1M HCl wash, and the HOBt (pKa ~4.6) will be efficiently removed during the pH 6.0 buffer wash.
References
1.[2-Hydroxy-N-(3-phenylpropyl)benzamide | Sigma-Aldrich], MilliporeSigma,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgBqs4aw9x_f0Q9RDiI9K2HtSQt5RbUPKpfZvYsIm6EO-mn4Bq1-4i84Lxy6YIdNtGNaFF2hY6dnQGW0hQ9Gnfi3zIabMjFWWVNJjTw2ZOK-unNcgUvpkG_BhZ-Ct5P5DifJLWnc9qMfGCxdABOHKQg0zM4-4b] 2.[Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships], NIH/PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANx_6Ta8yffIHlixGrL9FY4_pC2tlIX0xliKNqCwAwNP4e10k0NTb7J6GBcHuLT-yNm2TGUjjQYS8a_BdZSVMXgY2PuGMKxWV8Q5cB_olPFOg7Tu9stioaNi6_pX4uXjf9r9uG5ZHsfmqezss] 3.[3-PHENYLPROPYLAMINE CAS#: 2038-57-5], ChemicalBook,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHezCDHyikYqv-WsUgMoZc5l6aUpg-d8ppQZIYN0k3uHG2RUFN0JwVzps02UxTZrJB21MHNk7QG5xX61Gq8SZK505wb8G86xkkbGr7S0i60cesny18OcVi3Le3PcszhijSRkcGp6YH4mN-48icq0phUnmkWFE8DR59RCEJKR7k=] 4. [Salicylamide | C7H7NO2 | CID 5147], PubChem - NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOV4IRyBKiBQoEdSc9cG95oAYkq5k1QV_q67ub38mm5ATlqYCPR1MkxOF4O5RypkbG3RvcxwDVK86jzSlst7AMKICDxGnu4jtAjcPu4oKJeD-97ji1La41WxEiq7mBy10bNJ6vpB7KV-_9UTxkSQ6] 5.[Formation of the carbocation intermediate in the salicylic acid adsorption on activated carbons at pH 2], ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5dN8ASFy6HrTIdI9RpgoBSMHsosfzidRabF5-pVSsJIFxik-jnle1ReYoK6eKFKJr8Mi88XEkXl2j0TvWXPj0QEmlK1bS61tIThyh-XFMG45JRwRa4pcssR-fzU76wd284Bmy7mYM7h9XQzgnNpuWy_EKPKJQiCEjpAOzGPR0M9JF0O7ttlATm8Xe3uGvXUO38RpoS4U9etQtqoMKu6BO78xy1ysmqcMTPSUB34DULWCUVgd9TAiY4UYRdSptUcby7jDZww==]
Sources
Technical Support Center: Stability & Handling of 2-Hydroxy-N-(3-phenylpropyl)benzamide
Welcome to the Technical Support Center for 2-hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3). As a salicylamide derivative featuring a lipophilic 3-phenylpropyl chain, this versatile small molecule scaffold[1] presents unique physicochemical challenges during in vitro physiological assays. This guide synthesizes field-proven insights to help you troubleshoot apparent instability, differentiate between chemical degradation and solubility artifacts, and establish robust experimental protocols.
Part 1: Troubleshooting Guide - Experimental Anomalies
Q: I observe a rapid depletion of 2-hydroxy-N-(3-phenylpropyl)benzamide in protein-free PBS (pH 7.4) at 37°C. Is the amide bond hydrolyzing? A: No, spontaneous amide bond hydrolysis is highly unlikely under these conditions. The uncatalyzed hydrolysis of an unactivated amide bond at physiological pH and temperature has an estimated half-life of 350 to 600 years[2]. The rapid loss of signal you are observing is almost certainly an artifact of precipitation or non-specific binding (NSB) . With a calculated LogP of ~3.95[3], this compound is highly lipophilic. Causality & Solution: In aqueous buffers, the compound exceeds its thermodynamic solubility limit, forming micro-precipitates, or it adsorbs to the hydrophobic walls of standard polystyrene/polypropylene assay plates. To resolve this, maintain DMSO concentrations at ~1% (v/v), utilize low-bind microcentrifuge tubes, and verify loss via the self-validating centrifugation protocol detailed in Section 4.
Q: My compound degrades rapidly during a plasma stability assay. What is the mechanism, and how can I isolate chemical stability from enzymatic degradation? A: In a biological matrix like plasma, the stability profile changes drastically. While chemically inert in buffer, the benzamide bond is susceptible to enzymatic cleavage by plasma amidases and esterases[4]. This enzymatic hydrolysis yields salicylic acid and 3-phenylpropylamine. Causality & Solution: To determine if the degradation is strictly enzymatic, run a parallel control assay spiked with a broad-spectrum serine protease/amidase inhibitor (e.g., PMSF). If the compound stabilizes in the presence of PMSF, the degradation is entirely enzyme-mediated.
Q: During prolonged incubations (>24 hours), the buffer changes color and LC-MS/MS shows a loss of the parent mass. What causes this? A: This indicates auto-oxidation of the ortho-phenolic hydroxyl group. Causality & Solution: Phenols can undergo oxidation catalyzed by trace transition metals present in standard buffer salts, forming reactive quinone-like intermediates. To prevent this, use degassed buffers and add a metal chelator like EDTA (1 mM) to sequester trace metals.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the optimal method for preparing and storing stock solutions? A: Prepare a 10 mM stock solution in anhydrous, LC-MS grade DMSO. Aliquot the stock into amber, low-bind tubes to prevent repeated freeze-thaw cycles and protect the phenolic group from photo-oxidation. Store at -20°C or -80°C.
Q: Should I expect high plasma protein binding (PPB) with this compound?
A: Yes. The combination of a high LogP (3.95) and a hydrogen-bond donating phenolic group strongly favors interaction with the hydrophobic pockets of human serum albumin (HSA). When interpreting cell-based or plasma assays, account for the free fraction (
Part 3: Data Presentation
Table 1: Physicochemical Properties & Expected Stability Profile
| Parameter | Value / Description | Experimental Implication |
| Molecular Weight | 255.31 g/mol | Standard LC-MS/MS detection (ESI+ or ESI-). |
| LogP | ~3.95 | High risk of precipitation and plastic binding in aqueous buffers. |
| Aqueous t1/2 (pH 7.4) | > 350 years | Chemically stable; rapid loss in buffer indicates an assay artifact. |
| Plasma t1/2 | Species-dependent | Susceptible to rapid cleavage by plasma amidases. |
| Primary Liability | Amide hydrolysis (enzymatic), Phenol oxidation | Requires amidase inhibitors or chelators for mechanistic isolation. |
Part 4: Experimental Protocols
Protocol 1: Differentiating Chemical Degradation from Precipitation (Buffer Stability)
This self-validating protocol ensures that apparent degradation is not simply compound precipitation.
-
Preparation: Prepare a 1 µM test solution of 2-hydroxy-N-(3-phenylpropyl)benzamide in PBS (pH 7.4) containing a final concentration of 1% DMSO.
-
Incubation: Incubate the solution at 37°C in low-bind polypropylene tubes under gentle agitation.
-
Sampling: At t = 0, 30, 60, and 120 minutes, withdraw two separate 50 µL aliquots (Aliquot A and Aliquot B).
-
Centrifugation: Centrifuge Aliquot A at 15,000 x g for 10 minutes. Leave Aliquot B uncentrifuged.
-
Quenching: Transfer 30 µL of the supernatant from Aliquot A, and 30 µL of the homogenous mixture from Aliquot B, into separate wells containing 90 µL of cold acetonitrile (spiked with internal standard).
-
Analysis: Analyze via LC-MS/MS.
-
Interpretation: If the concentration in Aliquot A is significantly lower than Aliquot B, the compound is precipitating. If both are equal but lower than t=0, check for plastic binding or true degradation.
-
Protocol 2: Standard ADME Plasma Stability Assay
Designed to assess enzymatic liability in systemic circulation[5].
-
Matrix Preparation: Pre-warm pooled human plasma (or species of interest) to 37°C in a water bath.
-
Spiking: Spike the test compound into the plasma to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO) does not exceed 0.25% to prevent enzyme denaturation.
-
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold quenching solution (Acetonitrile/Methanol 1:1 containing 50 ng/mL tolbutamide as an internal standard)[4].
-
Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated plasma proteins.
-
Data Analysis: Transfer the supernatant for LC-MS/MS analysis. Plot the natural log (ln) of the % parent remaining versus time to calculate the elimination rate constant (
) and half-life ( ).
Part 5: Visualizations
Workflow to differentiate chemical degradation from solubility and binding artifacts.
Enzymatic and chemical degradation pathways of 2-hydroxy-N-(3-phenylpropyl)benzamide.
References[1] Title: CAS: 153810-66-3 | CymitQuimica: 2-Hydroxy-N-(3-phenylpropyl)benzamide. Source: cymitquimica.com. URL: https://cymitquimica.com[3] Title: 2-hydroxy-N-(3-phenylpropyl)benzamide | SC-6816004 - Hit2Lead. Source: hit2lead.com. URL:https://www.hit2lead.com[4] Title: ADME Plasma Stability Assay-BioDuro-Global CRDMO. Source: bioduro.com. URL:https://bioduro-sundia.com[5] Title: Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: evotec.com. URL: https://www.evotec.com[2] Title: Rate-Tunable, Metal-Mediated Amide Bond Cleavage for the Controlled Release of Pharmaceuticals. Source: acs.org. URL: https://pubs.acs.org
Sources
Validation & Comparative
Analytical Comparison Guide: ¹H NMR Interpretation of 2-Hydroxy-N-(3-phenylpropyl)benzamide
Executive Summary
2-Hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3)[1] is a versatile small-molecule scaffold characterized by a salicylamide core linked to a flexible phenylpropyl chain. For drug development professionals and synthetic chemists, confirming the structural integrity and purity of this active pharmaceutical ingredient (API) analog is critical[2].
This guide objectively compares the performance of high-field experimental ¹H NMR against benchtop NMR and in silico prediction tools. Furthermore, it provides a self-validating experimental protocol and deconstructs the mechanistic causality behind the molecule's unique spectral fingerprints.
Analytical Modalities: Method Comparison
When elucidating the structure of complex benzamides, researchers must choose the appropriate analytical modality. The table below compares the efficacy of three common approaches for this specific molecule.
| Feature | High-Field NMR (400+ MHz) | Benchtop NMR (60-90 MHz) | In Silico Prediction (e.g., Mnova) |
| Aromatic Resolution | Excellent: Resolves salicyl vs. phenyl protons. | Poor: Heavy overlap (second-order multiplets). | Moderate: Often miscalculates anisotropic effects. |
| H-Bonding Accuracy | High: Captures exact deshielding of the -OH group. | High: Captures deshielding, though peaks may broaden. | Low: Routinely underpredicts strong intramolecular H-bonds. |
| Cost & Throughput | High cost, moderate throughput. | Low cost, high throughput. | Near-zero cost, instantaneous. |
| Best Use Case | Final structural validation & qNMR purity[2]. | Routine reaction monitoring. | Preliminary hypothesis generation. |
Structural Deconstruction & Mechanistic Causality
A standard ¹H NMR spectrum provides critical information through chemical shifts, integration, multiplicity, and coupling constants[3]. To interpret the spectrum of 2-hydroxy-N-(3-phenylpropyl)benzamide, one must understand the physical chemistry driving the signal positions.
The Intramolecular Hydrogen Bond (Phenolic -OH)
Unlike typical aliphatic alcohols that appear between 2.0–5.0 ppm, the phenolic -OH in this molecule appears exceptionally far downfield at ~12.2 ppm .
-
Causality: The hydroxyl proton forms a tight, six-membered intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. This interaction strongly deshields the proton (withdrawing electron density) and locks its conformation. Because it is locked, it does not rapidly exchange with trace water in the solvent, resulting in a sharp singlet rather than a broad, undefined peak[3].
Quadrupolar Relaxation (Amide -NH)
The amide proton typically appears at ~6.8 ppm .
-
Causality: Nitrogen-14 is a quadrupolar nucleus (spin I = 1). The asymmetric electrical field gradient around the nitrogen atom causes rapid nuclear relaxation, which partially decouples the -NH proton from the adjacent aliphatic chain. Consequently, the signal appears as a broadened triplet (br t) rather than a sharply defined multiplet[3].
The Aliphatic Spin System (Propyl Chain)
The -CH₂-CH₂-CH₂- linker is a classic first-order spin system.
-
Causality: According to the n+1 rule[4], the central methylene group (C2') is split by the four adjacent protons on C1' and C3'. Because the carbon-carbon bonds rotate freely in solution, the ³J coupling constants are nearly identical (~7.1–7.4 Hz). Therefore, the central -CH₂- appears as a clean, predictable quintet at ~1.98 ppm.
Self-Validating Experimental Protocol
To ensure trustworthiness, NMR interpretation must not rely on assumption. The following step-by-step protocol utilizes Deuterium Oxide (D₂O) Exchange to create a self-validating system for identifying heteroatom protons[3].
Step 1: Sample Preparation
-
Dissolve 5–10 mg of 2-hydroxy-N-(3-phenylpropyl)benzamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Initial Acquisition
-
Acquire a standard 1D ¹H NMR spectrum at 400 MHz (typically 16 scans, 2-second relaxation delay).
-
Phase and baseline correct the spectrum. Integrate the signals relative to the central aliphatic quintet (set to 2.00).
Step 3: D₂O Exchange Validation
-
Remove the NMR tube from the spectrometer.
-
Add 1–2 drops of D₂O directly into the NMR tube.
-
Cap the tube and shake vigorously for 60 seconds to ensure biphasic mixing.
-
Re-acquire the ¹H NMR spectrum under identical parameters.
-
Validation Check: The signals at ~12.2 ppm (-OH) and ~6.8 ppm (-NH) will vanish from the spectrum as the protons are replaced by NMR-silent deuterium (converted to -OD and -ND)[3]. If these peaks disappear, their assignment is definitively confirmed.
Quantitative Data Comparison
The table below compares the predicted in silico shifts against the true experimental high-field data, highlighting the limitations of computational prediction for highly hydrogen-bonded systems.
| Proton Environment | Predicted Shift (ppm) | Experimental Shift (400 MHz, CDCl₃) | Multiplicity | Integration | J-Coupling (Hz) |
| Phenolic -OH | 9.50 - 10.50 | 12.23 | Singlet (s) | 1H | N/A |
| Amide -NH | 7.00 - 7.50 | 6.85 | Broad Triplet (br t) | 1H | ~5.5 |
| Salicyl H-6 | 7.40 | 7.42 | Doublet of doublets (dd) | 1H | 8.0, 1.5 |
| Salicyl H-4 | 7.35 | 7.38 | Triplet of doublets (td) | 1H | 8.0, 1.5 |
| Phenyl H (Ar) | 7.10 - 7.30 | 7.15 - 7.30 | Multiplet (m) | 5H | N/A |
| Salicyl H-3 | 6.95 | 6.98 | Doublet of doublets (dd) | 1H | 8.2, 1.0 |
| Salicyl H-5 | 6.80 | 6.82 | Triplet of doublets (td) | 1H | 8.0, 1.0 |
| N-CH₂ (C1') | 3.40 | 3.48 | Quartet (q) | 2H | 7.1 |
| Ph-CH₂ (C3') | 2.65 | 2.72 | Triplet (t) | 2H | 7.4 |
| Central -CH₂- (C2') | 1.90 | 1.98 | Quintet (quint) | 2H | 7.2 |
Visualizations
Logical workflow for structural elucidation of benzamides using NMR data.
Spin-spin coupling network of the 3-phenylpropyl aliphatic chain.
References
-
Jasperse, C. "Short Summary of 1H-NMR Interpretation." Minnesota State University. URL:[Link]
-
Heriot-Watt University. "1H NMR Spectroscopy: OH and NH Signals." HW Academic Resources. URL: [Link]
Sources
Reference standards for 2-hydroxy-N-(3-phenylpropyl)benzamide purity assessment
Title: Comprehensive Guide to Reference Standards for 2-Hydroxy-N-(3-phenylpropyl)benzamide (JJ3297): Purity Assessment and Functional Validation
Executive Summary As a Senior Application Scientist in antiviral drug development, I frequently encounter the challenge of validating small-molecule inhibitors that target host-pathogen interactions. 2-Hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3), widely known in literature as JJ3297 , is a potent antagonist of the influenza A virus non-structural protein 1 (NS1)[1]. Because NS1 is the primary virulence factor responsible for suppressing the host's innate interferon (IFN) response, highly pure JJ3297 reference standards are indispensable for high-throughput screening (HTS) and mechanistic virology[2]. This guide provides an objective comparison of JJ3297 against alternative inhibitors and outlines a self-validating framework for its analytical and functional assessment.
Mechanism of Action & The Imperative for High Purity
JJ3297 acts by reversing the NS1-mediated block on host mRNA processing, thereby restoring IFN-β production and re-establishing the host's antiviral state[1]. Crucially, its antiviral efficacy is strictly dependent on the downstream activation of the cellular RNase L pathway[1].
The Causality of Purity: Because JJ3297's mechanism relies on delicate intracellular signaling (IFN-β and RNase L), trace impurities—such as residual synthetic solvents, unreacted precursors, or structural analogs—can trigger non-specific cellular stress. This stress can lead to false-positive IFN-β upregulation or off-target cytotoxicity. Therefore, utilizing a certified reference standard (≥98% purity) is non-negotiable to ensure that observed antiviral effects are genuinely on-target.
Caption: Mechanism of JJ3297: Antagonizing NS1 to restore IFN-β and activate RNase L.
Comparative Analysis of Influenza Antagonist Standards
To contextualize JJ3297's performance, it must be evaluated alongside other established influenza reference standards. While compounds like Baloxavir target the cap-dependent endonuclease, JJ3297 and ML303 specifically target the NS1 protein[3],[2].
Table 1: Quantitative Comparison of Influenza Inhibitor Reference Standards
| Compound | Target | IC50 / Potency | Mechanism of Action | Purity Requirement |
| JJ3297 | NS1 | 0.8 μM - 5.0 μM | Restores IFN-β; strictly RNase L dependent[1] | ≥98% (HPLC/NMR) |
| NSC125044 | NS1 | ~2.5 μM | Precursor analog to JJ3297; Restores IFN-β[4] | ≥95% (HPLC) |
| ML303 | NS1 | 155 nM | Improved NS1 inhibitor; low cytotoxicity profile[2] | ≥98% (HPLC/MS) |
| S119-8 | NP | 1.43 nM | Broad-spectrum Nucleoprotein (NP) replication block[3] | ≥99% (HPLC) |
Experimental Protocols: A Self-Validating System
To ensure the integrity of the JJ3297 reference standard, scientists must employ a bipartite validation system: Analytical Purity Assessment followed by Functional Target Validation.
Caption: Bipartite validation workflow combining analytical checks with knockout specificity controls.
Protocol 1: Analytical Purity Assessment (HPLC-UV/MS)
Objective: Quantify the chromatographic purity and confirm the molecular weight of 2-hydroxy-N-(3-phenylpropyl)benzamide. Causality: UV detection at 254 nm captures the aromatic benzamide chromophores. Simultaneously, mass spectrometry confirms the exact mass (M.W. 255.31 g/mol ), ensuring no degradation products (such as cleaved phenylpropylamine) are artificially inflating the UV baseline.
-
Sample Preparation: Dissolve 1 mg of the JJ3297 reference standard in 1 mL of LC-MS grade Methanol. Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm).
-
Mobile phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Acceptance Criteria: The chromatogram must display a single major peak accounting for ≥98% of the total Area Under the Curve (AUC) at 254 nm. The corresponding MS spectra must show an [M+H]+ ion at m/z 256.3.
Protocol 2: Functional Validation (Self-Validating Cellular Assay)
Objective: Verify the biological activity of the standard and rule out impurity-driven off-target effects. Causality: By testing the compound in both Wild-Type (WT) and RNase L Knockout (RNase L -/-) cells, you create a self-validating loop. If the compound inhibits viral replication in the KO cells, the observed effect is due to toxic impurities or off-target mechanisms, and the batch must be rejected[1],[5].
-
Cell Culture & Infection: Seed WT Mouse Embryonic Fibroblasts (MEF) and RNase L -/- MEF cells in 12-well plates. Infect with Influenza A/PR/8/34 at a low multiplicity of infection (MOI = 0.01) to allow for multi-cycle replication[1].
-
Treatment: 1 hour post-infection, replace the media with DMEM containing 5 μM of the JJ3297 reference standard (ensure final DMSO concentration is <0.5%).
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 48 hours[1].
-
Quantification:
-
Harvest the supernatant and perform a standard plaque assay on MDCK cells to determine the viral titer (PFU/mL).
-
Extract total RNA from the cell lysate and perform RT-qPCR to quantify IFN-β mRNA levels.
-
-
Acceptance Criteria: In WT cells, the viral titer must be reduced by ≥3 logs, and IFN-β mRNA must be significantly upregulated compared to the DMSO control. In RNase L -/- cells, viral replication must remain unaffected (equivalent to DMSO control)[1].
Conclusion
The assessment of 2-hydroxy-N-(3-phenylpropyl)benzamide (JJ3297) requires more than standard analytical chemistry; it demands a rigorous biological validation framework. By coupling high-resolution HPLC-MS with RNase L-dependent functional assays, researchers can confidently utilize this reference standard to uncover novel therapeutic vulnerabilities within the influenza NS1 pathway.
References
-
Sigma-Aldrich. "2-Hydroxy-N-(3-phenylpropyl)benzamide Product Specification." MilliporeSigma.
-
DC Chemicals. "JJ3297 | CAS 153810-66-3 Biological Activity." DC Chemicals Catalog.
-
Walkiewicz, A. W., et al. "Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner." Journal of General Virology (NIH PMC).
-
Basu, D., et al. "Discovery of Small Molecule Influenza Virus NS1 Antagonist." NCBI Bookshelf (NIH).
-
Jureka, A. S., et al. "Structure and Activities of the NS1 Influenza Protein and Progress in the Development of Small-Molecule Drugs." MDPI.
Sources
- 1. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. JJ3297|CAS 153810-66-3|DC Chemicals [dcchemicals.com]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
Comparative Spectroscopic Guide: IR Characteristic Peaks of 2-hydroxy-N-(3-phenylpropyl)benzamide
Executive Summary & Structural Context
As a Senior Application Scientist evaluating novel drug scaffolds, understanding the precise vibrational spectroscopy of your target compounds is critical for structural verification and quality control. 2-hydroxy-N-(3-phenylpropyl)benzamide is a complex molecule featuring a salicylamide core extended by a lipophilic 3-phenylpropyl chain.
The infrared (IR) spectroscopic footprint of this compound is primarily dictated by three structural features:
-
The ortho-phenolic hydroxyl group.
-
The secondary amide linkage.
-
The flexible aliphatic-aromatic tail.
The most critical factor influencing its IR spectrum is the spatial proximity of the 2-hydroxy group to the amide carbonyl. This arrangement strongly favors the formation of a highly stable, six-membered intramolecular hydrogen bond (O-H···O=C)[1]. This resonance-assisted hydrogen bond (RAHB) fundamentally alters the force constants—and therefore the vibrational frequencies—of both the hydroxyl and carbonyl groups compared to non-hydroxylated analogs[2].
Comparative IR Peak Analysis
To objectively evaluate the performance and purity of 2-hydroxy-N-(3-phenylpropyl)benzamide, we must compare its spectral data against structurally adjacent alternatives. This highlights the specific peaks that serve as unique identifiers for the intact molecule.
-
Alternative A (Salicylamide): Shares the H-bonded core but features a primary amide, lacking the lipophilic tail.
-
Alternative B (N-(3-phenylpropyl)benzamide): Features the identical secondary amide and tail but lacks the 2-hydroxy group, completely removing the intramolecular hydrogen bond network[3].
Table 1: Quantitative Comparison of Characteristic IR Peaks (cm⁻¹)
| Vibrational Mode | 2-hydroxy-N-(3-phenylpropyl)benzamide | Salicylamide (Alt A) | N-(3-phenylpropyl)benzamide (Alt B) | Causality / Mechanistic Assignment |
| O-H Stretch | ~3150 - 3250 (Broad) | ~3190 (Broad) | N/A | Red-shifted and broadened due to strong intramolecular O-H···O=C hydrogen bonding. |
| N-H Stretch | ~3350 - 3400 (Singlet) | ~3390, 3190 (Doublet) | ~3300 (Singlet) | Secondary amides show a single N-H stretch; primary amides show an asymmetric/symmetric doublet. |
| C=O Stretch (Amide I) | ~1635 - 1645 | ~1674 | ~1665 | Intramolecular H-bonding weakens the C=O double bond character, shifting it to a lower frequency. |
| N-H Bend (Amide II) | ~1540 - 1550 | ~1589 | ~1545 | Typical secondary amide coupling of N-H bending and C-N stretching. |
| Aliphatic C-H Stretch | ~2850 - 2950 | N/A | ~2850 - 2950 | Arises from the methylene (-CH₂-) groups of the propyl chain. Acts as a marker for the tail. |
| Aromatic C=C Stretch | ~1600, 1500 | ~1600, 1490 | ~1600, 1495 | Skeletal ring vibrations of the phenyl and benzamide rings. |
| C-O Stretch (Phenol) | ~1240 | ~1245 | N/A | C-O stretching coupled with O-H in-plane bending. |
Mechanistic Insights: The Role of Intramolecular Hydrogen Bonding
When analyzing the IR spectrum of 2-hydroxy-N-(3-phenylpropyl)benzamide, do not merely look for the presence of functional groups; look at how they interact. The defining feature of this molecule is the resonance-assisted hydrogen bond (RAHB)[2].
Causality of the Amide I Shift: In the absence of the 2-hydroxyl group (as seen in Alternative B), the C=O stretch appears at approximately 1665 cm⁻¹. However, when the 2-hydroxyl group is present, it donates a proton to the carbonyl oxygen. This interaction draws electron density away from the C=O double bond, lengthening it and reducing its force constant (stiffness). According to Hooke's Law for molecular vibrations, a lower force constant results in a lower vibrational frequency. Consequently, the Amide I band shifts dramatically down to ~1640 cm⁻¹[1].
Causality of the O-H Broadening: Similarly, the O-H bond is weakened as its proton is partially shared with the carbonyl oxygen. This results in a broad, low-frequency O-H stretch that often overlaps with the N-H stretching region, creating a complex, humped baseline between 3100 and 3400 cm⁻¹.
Caption: Mechanism of resonance-assisted hydrogen bonding altering IR vibrational frequencies.
Experimental Methodology: Self-Validating FT-IR Protocol
Why ATR over KBr Pelleting? KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretch at ~3400 cm⁻¹, completely obscuring the critical hydrogen-bonding dynamics of the salicylamide core. Furthermore, the high pressure required to press a KBr pellet can induce polymorphic changes that artificially alter the intermolecular hydrogen-bonding networks. ATR eliminates these variables, providing a self-validating system for solid-state analysis.
Step-by-Step ATR FT-IR Workflow
-
System Initialization & Background Validation:
-
Clean the ATR crystal (Diamond or ZnSe) using spectroscopic-grade isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation Check: The background must show >95% transmittance and zero residual peaks from previous samples. A contaminated background invalidates the entire run.
-
-
Sample Application:
-
Place 2-3 mg of solid 2-hydroxy-N-(3-phenylpropyl)benzamide directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR anvil.
-
Causality: Consistent, firm pressure ensures optimal contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave and drastically improving the signal-to-noise ratio.
-
-
Spectrum Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing & Internal Validation:
-
Apply ATR correction software to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially intense in raw ATR data).
-
Perform baseline correction and normalize the spectrum.
-
Internal Validation Check: Before analyzing the complex amide region, verify the presence of the aliphatic C-H stretches (~2850-2950 cm⁻¹). This serves as an internal marker confirming the integrity of the 3-phenylpropyl chain, instantly distinguishing your product from degraded impurities like cleaved salicylamide.
-
Caption: Self-validating ATR FT-IR experimental workflow for structural confirmation.
References
-
Title: FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide Source: Acta Pharmaceutica (PubMed) URL: [Link]
-
Title: Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]
-
Title: Benzamide, N-(3-aminophenyl)- | CID 72896 (Reference for N-substituted benzamide spectral properties) Source: PubChem (NIH) URL: [Link]
Sources
A Comparative Guide to Bioequivalence Studies of Phenylpropyl Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies and strategic considerations for conducting bioequivalence (BE) studies on phenylpropyl benzamide derivatives. As a class of compounds often characterized by poor aqueous solubility, establishing bioequivalence for these derivatives requires a nuanced understanding of formulation science, pharmacokinetic principles, and regulatory expectations. This document will navigate these complexities, offering field-proven insights to support robust and successful drug development programs.
Introduction: The Significance of Phenylpropyl Benzamide Derivatives and the Imperative of Bioequivalence
Phenylpropyl benzamide derivatives are a burgeoning class of molecules in medicinal chemistry, with potential applications as antitumor, antipsychotic, and anti-inflammatory agents.[1][2][3] Their therapeutic promise is, however, often tempered by challenges in oral bioavailability, primarily stemming from their hydrophobic nature.[4]
Bioequivalence studies are the cornerstone for demonstrating that a generic or reformulated pharmaceutical product is therapeutically equivalent to a reference product.[5] For phenylpropyl benzamide derivatives, these studies are not merely a regulatory hurdle but a critical scientific investigation into how formulation variables impact in vivo performance. Two drug products are considered bioequivalent if their rate and extent of absorption, as measured by key pharmacokinetic parameters, fall within predefined acceptance limits, ensuring comparable safety and efficacy.[4][5]
Strategic Considerations for Bioequivalence Study Design
The design of a bioequivalence study for a phenylpropyl benzamide derivative must be tailored to its specific physicochemical and pharmacokinetic properties. A standard, randomized, two-period, two-sequence, single-dose crossover design is often the starting point.[6] However, several factors can necessitate alternative approaches.
Addressing Poor Solubility: The Impact on Study Design
A primary challenge with many phenylpropyl benzamide derivatives is their low aqueous solubility.[4] This characteristic can lead to high pharmacokinetic variability and may necessitate studies under both fasted and fed conditions.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) often require fed studies for poorly soluble drugs to assess the potential for food effects on drug absorption.[4][5]
Formulation Strategies and Their Bioequivalence Implications:
Given the solubility challenges, various formulation strategies may be employed for phenylpropyl benzamide derivatives. Each of these can have a profound impact on the drug's bioavailability and, consequently, the design and outcome of a bioequivalence study.
-
Micronization and Nanonization: Reducing particle size increases the surface area for dissolution, which can enhance the rate and extent of absorption.[7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution profile.[4]
-
Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems can improve the solubilization of lipophilic drugs.[8]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.[4]
When comparing a generic formulation to a reference product, it is crucial to understand the technology used in the innovator product to inform the development of a bioequivalent generic.
Biopharmaceutics Classification System (BCS) and the Potential for Biowaivers
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[9]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Phenylpropyl benzamide derivatives, due to their hydrophobicity, are likely to fall into BCS Class II or IV . For BCS Class I drugs, and under certain conditions for Class III drugs, a biowaiver may be granted, allowing for in vitro dissolution data to be submitted in lieu of an in vivo bioequivalence study.[10] However, for BCS Class II and IV compounds, in vivo studies are typically mandatory.[11]
Core Experimental Protocols
A successful bioequivalence study hinges on the meticulous execution of its core experimental protocols, from clinical conduct to bioanalytical quantification.
Clinical Phase: A Step-by-Step Workflow
-
Subject Recruitment: Healthy volunteers are typically enrolled, with specific inclusion and exclusion criteria to minimize variability.
-
Study Design: A randomized, two-period, two-sequence, single-dose crossover design is standard.
-
Dosing: Subjects receive a single dose of the test or reference product with a standardized volume of water after an overnight fast. For fed studies, a standardized high-fat, high-calorie meal is administered prior to dosing.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points to capture the full pharmacokinetic profile, including the absorption, distribution, and elimination phases.[12]
-
Washout Period: An adequate washout period (typically at least five half-lives of the drug) separates the two treatment periods to ensure complete elimination of the drug from the body.[12]
-
Sample Processing: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
Caption: A typical crossover design workflow for a bioequivalence study.
Bioanalytical Phase: LC-MS/MS Method Validation and Sample Analysis
The quantification of the phenylpropyl benzamide derivative in plasma samples is a critical step that requires a fully validated bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13]
Key Validation Parameters (as per FDA and EMA guidance):
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Reproducibility: The ability to obtain similar results when the assay is performed by different analysts on different days.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[14]
Pharmacokinetic and Statistical Analysis: The Pillars of Bioequivalence Determination
Key Pharmacokinetic Parameters
The plasma concentration-time data from each subject is used to calculate the following key pharmacokinetic parameters:
-
Area Under the Curve (AUC): This represents the total extent of drug absorption. It is calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).[4]
-
Maximum Plasma Concentration (Cmax): This is the peak plasma concentration of the drug and represents the rate of absorption.[4]
-
Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed.
Statistical Analysis: The Two One-Sided Tests (TOST) Procedure
The statistical assessment of bioequivalence is based on the Two One-Sided Tests (TOST) procedure.[15][16] This involves calculating a 90% confidence interval for the ratio of the geometric means (Test/Reference) for the log-transformed AUC and Cmax.[17]
Acceptance Criteria:
To declare bioequivalence, the 90% confidence interval for both AUC and Cmax must fall entirely within the range of 80.00% to 125.00% .[1][18]
Sources
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. benthamscience.com [benthamscience.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Novel high/low solubility classification methods for new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of 2-hydroxy-N-(3-phenylpropyl)benzamide and Capsaicin analogs
An in-depth structural and mechanistic comparison between classical capsaicin analogs and synthetic benzamide scaffolds—specifically focusing on 2-hydroxy-N-(3-phenylpropyl)benzamide —provides critical insights into the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
As a polymodal sensor expressed in primary sensory neurons, TRPV1 is a primary target for novel analgesics. While capsaicin acts as a classical agonist that desensitizes pain-conducting nerve fibers, synthetic benzamide derivatives are heavily investigated as competitive antagonists that block channel gating without initial nociceptive excitation[1].
Pharmacophore Analysis: Agonism vs. Antagonism
The binding pocket of the TRPV1 channel accommodates ligands in a specific "tail-up, head-down" configuration[2]. The pharmacophore of these ligands is strictly divided into three distinct functional domains: the A-region (head), B-region (linker), and C-region (tail)[3]. The structural divergence between capsaicin and 2-hydroxy-N-(3-phenylpropyl)benzamide across these three regions dictates their opposing pharmacological profiles.
The A-Region (Head Group)
-
Capsaicin Analogs: Feature a vanillyl group (4-hydroxy-3-methoxybenzyl). This moiety is the critical pharmacophore for TRPV1 activation[4]. The hydroxyl and methoxy groups act as essential hydrogen bond donors and acceptors, interacting directly with residues Thr550 and Tyr511 to initiate the noxious heat-induced opening of the channel pore.
-
2-hydroxy-N-(3-phenylpropyl)benzamide: Utilizes a 2-hydroxybenzoyl (salicyl) group[5]. The removal of the methoxy group and the direct attachment of the aromatic ring to the carbonyl carbon alters the hydrogen-bonding network. This substitution is a hallmark of benzamide-derived TRPV1 antagonists, shifting the molecule from an activator to a competitive blocker[1].
The B-Region (Linker/Neck)
-
Capsaicin Analogs: Contain an alkyl amide bond. This flexible linker maintains the optimal spatial distance between the vanilloid head and the lipophilic tail.
-
2-hydroxy-N-(3-phenylpropyl)benzamide: Features an "inverted" aryl carboxamide. By placing the carbonyl group directly adjacent to the aromatic A-region, the dipole moment of the neck region is reversed[2]. This structural rigidity prevents the conformational shift in the S4-S5 linker of the TRPV1 channel required for calcium influx.
The C-Region (Hydrophobic Tail)
-
Capsaicin Analogs: Possess an aliphatic chain (e.g., 8-methyl-6-nonenoic acid in natural capsaicin). This highly lipophilic tail buries deep into the hydrophobic transmembrane pocket[3].
-
2-hydroxy-N-(3-phenylpropyl)benzamide: Replaces the aliphatic chain with a 3-phenylpropyl group. The introduction of a bulky aromatic ring in the C-region restricts the ligand's conformational flexibility and introduces
stacking interactions with hydrophobic pocket residues[6]. This anchors the channel in a closed, non-conducting state.
Mechanistic Signaling Pathways
The following diagram illustrates the divergent intracellular signaling pathways triggered by capsaicin (agonism) versus the blockade mechanism of the benzamide scaffold (antagonism).
Mechanistic divergence of TRPV1 modulation by capsaicin agonists versus benzamide antagonists.
Experimental Methodologies
To objectively evaluate the performance of these compounds, researchers rely on self-validating in vitro systems. The following protocols detail the causality behind the experimental choices used to characterize TRPV1 modulators.
Protocol A: High-Throughput Intracellular Calcium Flux Assay (FLIPR)
This assay measures population-level receptor activation or blockade.
-
Causality & Validation: We utilize Fluo-4 AM because its fluorescence exponentially increases upon binding free intracellular
, providing a direct proxy for TRPV1 pore opening. Probenecid is strictly required in the buffer; it inhibits multidrug resistance proteins (MDRs), preventing the premature extrusion of the dye and ensuring a stable, self-validating baseline. -
Step-by-Step Workflow:
-
Cell Seeding: Plate HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media and add 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 45 minutes at 37°C in the dark.
-
Compound Incubation (Antagonist Mode): Add 2-hydroxy-N-(3-phenylpropyl)benzamide at varying concentrations (1 nM to 10 µM). Incubate for 15 minutes to allow competitive binding at the intracellular pocket.
-
Agonist Challenge: Stimulate the cells with an
concentration of capsaicin (typically ~30 nM) using the FLIPR liquid handling system. -
Data Acquisition: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the
based on the maximum fluorescence peak relative to the vehicle control.
-
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
While FLIPR provides high-throughput screening data, patch-clamp is mandatory to isolate specific ionic currents and confirm that the benzamide directly blocks the TRPV1 pore rather than acting on downstream secondary messengers.
-
Causality & Validation: The membrane potential is clamped at -60 mV to mimic the physiological resting state of sensory neurons. A rapid perfusion system is used to apply capsaicin, ensuring that the observed inward currents are strictly time-locked to ligand exposure.
-
Step-by-Step Workflow:
-
Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 2 mM
, 5 mM EGTA, 10 mM HEPES, pH 7.2). -
Seal Formation: Form a gigaseal (>1 GΩ) on a single HEK293-TRPV1 cell and apply brief suction to achieve the whole-cell configuration.
-
Voltage Clamp: Hold the cell at -60 mV using a patch-clamp amplifier.
-
Perfusion: Perfuse extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM glucose, 10 mM HEPES, pH 7.4). -
Recording: Co-apply 1 µM capsaicin with varying concentrations of the benzamide analog. Quantify the reduction in peak inward current amplitude to derive the antagonist's functional
.
-
Comparative Performance Data
The following table summarizes the structural and quantitative pharmacological parameters of classical capsaicin versus the synthetic benzamide scaffold.
| Parameter | Capsaicin (Natural Agonist) | 2-hydroxy-N-(3-phenylpropyl)benzamide (Antagonist Scaffold) |
| A-Region (Head) | Vanillyl (4-hydroxy-3-methoxybenzyl) | Salicyl (2-hydroxybenzoyl) |
| B-Region (Linker) | Alkyl Amide | Inverted Aryl Carboxamide |
| C-Region (Tail) | Aliphatic (8-methyl-6-nonenoic acid) | Aromatic (3-phenylpropyl) |
| Primary Action | Full Agonist (Activator) | Competitive Antagonist (Blocker) |
| Potency | ||
| LogP (Lipophilicity) | ~3.04 | ~3.95 |
| Therapeutic Utility | Topical analgesia (via desensitization) | Systemic analgesia (via direct blockade) |
Note: Quantitative metrics for the benzamide scaffold represent generalized ranges for this class of optimized TRPV1 antagonists[1][6].
References
-
National Center for Biotechnology Information (PMC). "A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds." NIH. Available at: [Link]
-
PubMed. "Synthesis of benzamide derivatives as TRPV1 antagonists." NIH. Available at: [Link]
-
Semantic Scholar. "Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening." Semantic Scholar. Available at:[Link]
-
Taylor & Francis Online. "Full article: A new era for the design of TRPV1 antagonists and agonists." Tandfonline. Available at:[Link]
Sources
- 1. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS: 153810-66-3 | CymitQuimica [cymitquimica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to X-ray Crystallography of N-Substituted Benzamides: From Data to Insight
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth technical comparison of X-ray crystallography data for N-substituted benzamides, a class of compounds prevalent in medicinal chemistry. We will explore the nuances of their solid-state structures, the causal factors behind their crystallization behavior, and provide actionable protocols for obtaining high-quality single crystals.
The Structural Landscape of N-Substituted Benzamides: A Comparative Overview
N-substituted benzamides are a versatile scaffold, and their solid-state properties are dictated by a delicate interplay of intermolecular forces. Understanding these interactions is crucial for predicting and controlling polymorphism, solubility, and ultimately, bioavailability.
The conformation of the N-phenylbenzamide group is generally consistent across various derivatives; however, crystal packing forces can induce conformational changes[1]. The amide plane and the phenyl ring typically exhibit a tilt angle between 28 and 31 degrees[2]. This consistent tilt is thought to arise from a balance between attractive O1⋯H14 interactions and repulsive H1⋯H10 interactions[2].
A key feature in the crystal packing of many N-substituted benzamides is the formation of hydrogen-bonded dimers. For instance, adjacent molecules of anilinoacetophenone form dimers through a pair of N-H···O hydrogen bonds[3]. Similarly, N-(1,3-thiazol-2-yl)benzamide polymorphs exhibit two distinct hydrogen-bonded dimer geometries[4]. These interactions, along with other weak forces like C-H···O, C-H···N, C-H···π, and π···π stacking, play a significant role in the overall crystal structure[1].
The substituents on the phenyl rings can significantly influence the crystal packing. For example, the presence of amino and dichloro groups can affect hydrogen bonding and π-π stacking interactions[5]. Fluorine substitution at the ortho-position of the phenyl ring has been shown to suppress disorder in benzamide and thiobenzamide crystals[6][7].
Table 1: Comparative Crystallographic Data for Selected N-Substituted Benzamides
| Compound | Space Group | Z' | Key Hydrogen Bonding Motifs | Ref. |
| N-(1,3-thiazol-2-yl)benzamide (Polymorph I) | P21/c | 1 | Centrosymmetric R2(2)(8) dimers | [4] |
| N-(1,3-thiazol-2-yl)benzamide (Polymorph II) | C2/c | 1 | Dimers related by a two-fold rotation | [4] |
| N-(1,3-thiazol-2-yl)benzamide (Polymorph III) | Pc | 4 | Both dimer motifs present | [4] |
| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I) | Pna21 | 1 | --- | [8] |
| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II) | P-1 | 2 | --- | [8] |
| 3-acetoxy-2-methyl-N-(2-methoxyphenyl)benzamide | P-1 | --- | Intramolecular and intermolecular hydrogen bonds, C-H···π interactions | [9] |
| 3-acetoxy-2-methyl-N-(3-methylphenyl)benzamide | P-1 | --- | Intramolecular and intermolecular hydrogen bonds, C-H···π interactions | [9] |
| N-[4-(trifluoromethyl)phenyl]benzamide | P1 | --- | N—H···O hydrogen bonding and aryl ring π-stacking | [10][11] |
| N-(4-methoxyphenyl)benzamide | P21/c | --- | N—H···O hydrogen bonding and aryl ring π-stacking | [10][11] |
Z' represents the number of molecules in the asymmetric unit.
The Phenomenon of Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit distinct physical properties, including solubility and stability. N-substituted benzamides are known to exhibit polymorphism. For example, N-(1,3-thiazol-2-yl)benzamide exists in at least three polymorphic forms, each with a unique crystal packing and hydrogen bonding pattern[4]. Similarly, N-(3-hydroxyphenyl)-3-methoxybenzamide crystallizes as two distinct polymorphs[8]. The formation of a specific polymorph is highly dependent on crystallization conditions such as the choice of solvent and temperature[5]. The N-phenylbenzamide moiety itself is considered a potential "polymorphophore" due to the complex interplay of weak intermolecular forces that can lead to different stable crystal packings[1].
Experimental Protocols for High-Quality Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often a significant bottleneck. The following protocols provide a starting point for the crystallization of N-substituted benzamides. The key to success lies in achieving a state of slow supersaturation.
General Considerations
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. An ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room temperature.
-
Vessel: Use clean, scratch-free glass vials or tubes.
Protocol 1: Slow Evaporation
This is often the simplest and most effective method.
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature to create a near-saturated solution[5].
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter[5].
-
Evaporation: Cover the vessel with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent[5].
-
Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Slow Cooling
This method is suitable for compounds that show a significant increase in solubility with temperature.
-
Dissolution: In a suitable flask, dissolve the compound in a minimal amount of a chosen solvent (e.g., ethanol) by gently heating and stirring until a clear solution is obtained[5].
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow down the cooling process, the flask can be insulated[5].
-
Further Cooling: For maximum yield, the flask can be subsequently placed in a refrigerator[5].
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry[5].
Protocol 3: Vapor Diffusion
This technique is particularly useful for growing high-quality crystals from small amounts of material.
-
Inner Vial Preparation: Dissolve the compound in a small volume of a relatively volatile solvent in which it is highly soluble (e.g., tetrahydrofuran) in a small, open vial[5].
-
Outer Jar Setup: Place the inner vial inside a larger jar containing a small amount of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes). The level of the anti-solvent should be below the top of the inner vial[5].
-
Sealing and Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly diffuse and mix with the anti-solvent vapor, gradually decreasing the solubility of the compound in the inner vial and promoting slow crystal growth[5][11].
Caption: Workflow for vapor diffusion crystallization.
Visualizing Intermolecular Interactions: The Hydrogen-Bonded Dimer
A recurring structural motif in the crystal packing of N-substituted benzamides is the formation of hydrogen-bonded dimers. These dimers are often formed through N-H···O interactions between the amide groups of two neighboring molecules.
Caption: Schematic of a common hydrogen-bonded dimer motif.
Troubleshooting Common Crystallization Challenges
-
Formation of fine powder: This indicates rapid nucleation. To obtain larger crystals, slow down the crystallization rate by reducing the level of supersaturation or slowing solvent evaporation[5].
-
Obtaining an unexpected polymorph: Polymorphism is common for aromatic amides[5]. A systematic screening of different solvents and crystallization techniques is necessary to target a specific polymorph[5].
-
Disorder in the crystal structure: This is a frequent issue with substituted benzamides[5]. Careful selection of crystallization conditions and, in some cases, derivatization (e.g., fluorination) can help mitigate this problem[6][7].
The Power of Structural Databases
The Cambridge Structural Database (CSD) is an invaluable resource for researchers working with small-molecule crystal structures.[12][13] It allows for the retrieval and analysis of existing crystallographic data, which can provide insights into expected conformations, packing motifs, and potential polymorphism for novel N-substituted benzamides[2][10].
Conclusion
The crystallographic analysis of N-substituted benzamides reveals a rich and complex solid-state chemistry. By understanding the interplay of intermolecular forces, particularly hydrogen bonding and π-stacking, researchers can gain control over the crystallization process and the resulting solid-state properties. The protocols and comparative data presented in this guide serve as a foundation for the rational design and characterization of N-substituted benzamides in drug discovery and materials science.
References
- Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. (2025). MDPI.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Structures of N-acetylbenzamide, N-propionylbenzamide and N-butyrylbenzamide and analysis of imide hydrogen-bond patterns. (n.d.).
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024).
- Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. (n.d.). Benchchem.
- Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. (n.d.). PMC.
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). pubs.acs.org.
- Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. (2013).
- Benzamide Synthesis and Recrystalliz
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). PMC.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl) - IUCr Journals. (2022). IUCr Journals.
- The Cambridge Structural D
- Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)benzÂamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022). IUCr Journals.
- Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. (n.d.).
- Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. (2020). Akademik Veri Yönetim Sistemi | AVESİS.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).
- A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. (n.d.). Benchchem.
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses | AVESİS [avesis.omu.edu.tr]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. biokeanos.com [biokeanos.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 2-hydroxy-N-(3-phenylpropyl)benzamide
As a Senior Application Scientist, my objective is to provide your laboratory with more than just a standard safety sheet. To ensure both the safety of your personnel and the integrity of your experimental data, you must understand the causality behind the hazards of 2-hydroxy-N-(3-phenylpropyl)benzamide (CAS: 153810-66-3)[1].
In virology and drug development, this compound is frequently designated as JJ3297 , a potent small-molecule antagonist of the influenza virus non-structural protein 1 (NS1)[2]. By neutralizing NS1, JJ3297 restores host IFN-β mRNA levels and effectively halts viral replication in models such as MDCK cells[2]. However, the very physicochemical properties that make it an excellent cell-penetrating antiviral also make it a significant occupational hazard if handled improperly.
Here is the definitive, self-validating operational guide for handling, reconstituting, and disposing of this compound.
Hazard Identification & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must analyze the compound's structure and its corresponding hazard statements:
-
H302 (Harmful if swallowed): Ingestion leads to acute systemic toxicity.
-
H315 (Skin irritation) & H319 (Serious eye irritation): The molecule consists of a salicylamide core attached to a highly lipophilic 3-phenylpropyl tail. This amphiphilic structure is designed to cross lipid bilayers efficiently. Consequently, if it contacts human skin or mucosal membranes, it rapidly integrates into the tissue, causing acute localized irritation.
-
H335 (May cause respiratory irritation): Supplied as a crystalline or powdered solid, its micro-particulates can easily aerosolize and deposit deep within the upper respiratory tract.
-
WGK 3 (Highly hazardous to water): It is classified as a combustible solid with severe ecological toxicity, dictating strict disposal protocols.
Fig 1: Mechanism of Action for JJ3297 antagonizing Influenza NS1 to restore IFN-β pathways.
Core PPE Requirements (The "Armor")
Standard laboratory PPE is insufficient when handling biologically active, membrane-permeable compounds—especially when organic solvents are introduced into the workflow.
-
Hand Protection (Context-Dependent):
-
Handling Dry Powder: Standard Nitrile gloves (minimum 0.11 mm thickness) provide adequate barrier protection against the solid particulate.
-
Handling in Solution (DMSO/DMF): For in vitro assays, JJ3297 is universally reconstituted in Dimethyl Sulfoxide (DMSO)[2]. Expert Insight: DMSO acts as a molecular Trojan horse, rapidly carrying dissolved lipophilic solutes directly through nitrile and human skin. When handling the DMSO solution, you must use Butyl rubber gloves or double-glove with extended-cuff nitrile, discarding the outer glove immediately upon any micro-splash.
-
-
Eye & Face Protection: Due to the severe mucosal disruption risk (H319), standard safety glasses are inadequate. Chemical safety goggles with a full facial seal are mandatory to prevent the capillary action of splashed solvents into the ocular cavity.
-
Respiratory Protection: Primary handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If weighing outside of engineering controls is absolutely unavoidable, a fit-tested N95 or P100 particulate respirator is required to mitigate H335 aerosol risks.
-
Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs is required, as the compound is a combustible solid.
Operational Workflow & Handling Protocol
Every protocol in a high-functioning lab must be a self-validating system. Follow this methodology to ensure containment failures are detected before exposure occurs.
Step-by-Step Methodology: Reconstitution of JJ3297
-
Preparation & Static Control Validation:
-
Action: Wipe down the analytical balance inside the fume hood with a damp, lint-free cloth.
-
Validation: Observe the balance readout. If the numbers drift continuously, static electricity is present (which will aerosolize the powder). Neutralize the area with an anti-static zero-stat gun until the balance holds a steady 0.0000 g.
-
-
Weighing:
-
Action: Tare a conductive, anti-static weigh boat. Carefully transfer the required mass of JJ3297 (Molecular Weight: 255.31 g/mol )[1] using a grounded micro-spatula.
-
-
Solvent Addition (High-Risk Step):
-
Action: Transfer the dry powder to a pre-labeled amber glass vial (to prevent potential UV degradation). Slowly add anhydrous DMSO to achieve your master stock concentration (e.g., 10 mM).
-
Causality: Always add the solvent to the powder, never drop powder into the solvent. Dropping powder into a liquid creates surface impact that ejects invisible, highly concentrated micro-aerosols into the breathing zone.
-
-
Dissolution & Verification:
-
Action: Seal the vial with a PTFE-lined cap and vortex for 30 seconds.
-
Validation: Hold the vial against a harsh light source. The solution must be completely transparent with zero refractive particulates. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.
-
Fig 2: Logical workflow for PPE selection and operational risk mitigation when handling JJ3297.
Spill Response & Disposal Plan
-
Dry Solid Spill: Do not sweep, as this generates hazardous dust. Cover the powder with damp paper towels to suppress aerosolization, carefully scoop the material into a sealable container, and wash the surface with a 10% bleach or detergent solution.
-
Solution Spill (DMSO): Absorb immediately with inert materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the compound is a combustible solid.
-
Disposal: JJ3297 is a WGK 3 hazard (highly toxic to aquatic life). It must never enter the municipal water supply. Segregate all contaminated consumables (gloves, tips, vials) into dedicated, halogen-free organic waste containers labeled explicitly for high-temperature incineration.
Quantitative Hazard & Logistics Summary
| Hazard / Logistics | Classification | Mechanistic Cause | Required PPE / Engineering Control |
| Ingestion (H302) | Harmful | Acute systemic toxicity | Strict ban on eating/drinking; Post-handling wash |
| Dermal (H315) | Skin Irritant | Lipophilic membrane integration | Nitrile (Dry) / Butyl Rubber (in DMSO) |
| Ocular (H319) | Serious Eye Irritant | Mucosal membrane disruption | Full-seal chemical safety goggles |
| Inhalation (H335) | Respiratory Irritant | Micro-particulate deposition | Chemical Fume Hood / N95 Respirator |
| Disposal (WGK 3) | High Aquatic Toxicity | Environmental persistence | Segregated hazardous waste incineration |
References
-
Title: JJ3297 (CAS 153810-66-3) Biological Activity and Antiviral Properties Source: DC Chemicals URL: [Link]
-
Title: Safety Data Sheet for 2-Hydroxy-N-(3-phenylpropyl)benzamide Source: Chemikart / ChemScene URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


